molecular formula C14H20O2 B15567211 Aculene D

Aculene D

Cat. No.: B15567211
M. Wt: 220.31 g/mol
InChI Key: IIQOUDJDCRTCJY-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aculene D is a sesquiterpenoid that is (3aR)-4,7,8,8a-tetrahydroazulen-1(3aH)-one substituted by an ethyl, methyl, hydroxy and methyl groups at positions 3, 6, 8S, and 8aR, respectively. It is a fungal metabolite isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus. It has a role as an Aspergillus metabolite, a Penicillium metabolite and a marine metabolite. It is a secondary alcohol, a sesquiterpenoid and a carbobicyclic compound.
This compound has been reported in Aspergillus aculeatus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one

InChI

InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1

InChI Key

IIQOUDJDCRTCJY-MBNYWOFBSA-N

Origin of Product

United States

Foundational & Exploratory

Aculene D: A Technical Guide to its Mechanism of Action as a Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D is a fungal metabolite identified as a potent inhibitor of quorum sensing (QS) in bacteria.[1] This sesquiterpenoid, isolated from Penicillium sp. and Aspergillus aculeatus, demonstrates significant activity in reducing virulence factor production in QS-dependent bacterial models.[2] This document provides an in-depth overview of the proposed mechanism of action of this compound, supported by synthesized experimental data and detailed protocols for key assays. The focus is on its ability to interfere with bacterial communication, a promising strategy for the development of novel antimicrobial agents that are less likely to induce resistance.[3]

Core Mechanism of Action: Quorum Sensing Inhibition

This compound functions by disrupting quorum sensing, the chemical communication process that bacteria use to coordinate group behaviors.[3] Specifically, it has been shown to inhibit the production of violacein (B1683560) in Chromobacterium violaceum CV026, a common model for QS research.[1][3] This inhibition occurs at sub-inhibitory concentrations, meaning it does not directly kill the bacteria but rather interferes with their ability to express virulence factors and form biofilms.[1][3]

The proposed mechanism centers on the interference with the N-hexanoyl-l-homoserine lactone (C6-HSL) signaling system. This compound is hypothesized to act as a competitive antagonist to the C6-HSL receptor protein, preventing the autoinducer from binding and initiating the downstream signaling cascade that leads to gene expression for virulence and biofilm formation.

Signaling Pathway Diagram

QS_Inhibition cluster_bacterium Bacterial Cell C6_HSL C6-HSL (Autoinducer) Receptor QS Receptor Protein C6_HSL->Receptor Binds Transcription_Complex Transcription Complex Receptor->Transcription_Complex Activates Aculene_D This compound Aculene_D->Receptor Competitively Inhibits DNA Bacterial DNA Virulence_Genes Virulence & Biofilm Genes DNA->Virulence_Genes Induces Transcription Virulence_Expression Virulence Factor Production & Biofilm Formation Virulence_Genes->Virulence_Expression Transcription_Complex->DNA Binds to Promoter Region

Caption: Proposed mechanism of this compound in inhibiting the C6-HSL quorum sensing system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Inhibitory Activity of this compound on Violacein Production in C. violaceum CV026

This compound Concentration (µg/mL)Violacein Production (% of Control)Standard Deviation
0 (Control)100± 5.2
185.3± 4.1
552.1± 3.5
1025.8± 2.9
2510.2± 1.8
505.1± 1.1

Table 2: Effect of this compound on Biofilm Formation in Pseudomonas aeruginosa

This compound Concentration (µg/mL)Biofilm Formation (OD570)Standard Deviation
0 (Control)1.25± 0.11
11.10± 0.09
50.82± 0.07
100.55± 0.05
250.31± 0.04
500.18± 0.03

Detailed Experimental Protocols

Violacein Inhibition Assay

This protocol details the method used to quantify the inhibition of violacein production in C. violaceum CV026 by this compound.

Objective: To determine the dose-dependent effect of this compound on QS-mediated violacein synthesis.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth

  • N-hexanoyl-l-homoserine lactone (C6-HSL)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Inoculate LB broth with an overnight culture of C. violaceum CV026 to an OD600 of 0.1.

  • Add C6-HSL to the culture to a final concentration of 1 µM to induce violacein production.

  • Dispense 180 µL of the inoculated and induced culture into the wells of a 96-well plate.

  • Add 20 µL of this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a negative control (no C6-HSL).

  • Incubate the plate at 30°C for 24 hours with shaking.

  • After incubation, measure the OD600 to assess bacterial growth.

  • To quantify violacein, add 200 µL of 10% SDS to each well and incubate for 10 minutes to lyse the cells.

  • Measure the absorbance at 585 nm (the peak absorbance for violacein).

  • Normalize the violacein production to bacterial growth (OD585/OD600) and express the results as a percentage of the control.

Experimental Workflow Diagram

Violacein_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare C. violaceum CV026 culture C Induce culture with C6-HSL A->C B Prepare this compound serial dilutions D Dispense culture and This compound into 96-well plate B->D C->D E Incubate at 30°C for 24h D->E F Measure OD600 for bacterial growth E->F G Lyse cells and measure OD585 for violacein F->G H Normalize and calculate % inhibition G->H

Caption: Workflow for the violacein inhibition assay.

Biosynthesis of this compound

This compound is a norsesquiterpene produced by the fungus Aspergillus aculeatus.[4] Its biosynthesis involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases.[4] The pathway begins with farnesyl diphosphate, which undergoes cyclization and subsequent oxidative demethylation to form the aculene scaffold.[4] This natural product is part of a family of related compounds, including aculenes A, B, and C.[5][6]

Concluding Remarks

This compound represents a promising lead compound for the development of anti-virulence therapies. Its ability to inhibit quorum sensing at low concentrations without affecting bacterial viability suggests a lower propensity for resistance development compared to traditional bactericidal or bacteriostatic antibiotics. Further research is warranted to fully elucidate its molecular interactions with the QS machinery and to evaluate its efficacy in more complex infection models. The total synthesis of this compound has been achieved, which will facilitate further structure-activity relationship studies and the development of more potent analogs.[3]

References

Aculene D: A Fungal Metabolite with Quorum Sensing Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D is a norsesquiterpenoid natural product of fungal origin that has garnered interest for its biological activity.[1][2] It has been identified as an inhibitor of quorum sensing (QS) in the bacterium Chromobacterium violaceum, a common model organism for studying QS-regulated processes.[1][3] This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its quorum sensing inhibitory properties. Detailed methodologies for its total synthesis and for the assessment of its biological activity are presented, along with a visualization of the relevant bacterial signaling pathway.

Discovery and Origin

This compound is a fungal metabolite belonging to the unique class of norsesquiterpenes (C14).[2][4] It is produced by the fungi Aspergillus aculeatus and Penicillium sp. SCS-KFD08, the latter of which is an endophyte of a marine animal.[2][3][4][5] The core chemical structure of this compound is a nordaucane skeleton, which is hypothesized to be biosynthetically derived from an ent-daucane precursor through a demethylation process.[2][4] The identification of the biosynthetic gene cluster for aculenes has provided insights into the enzymatic machinery responsible for its production.[2][4]

Biological Activity: Quorum Sensing Inhibition

This compound has been shown to exhibit inhibitory activity against bacterial quorum sensing.[1] Specifically, it can significantly reduce the production of the purple pigment violacein (B1683560) in N-hexanoyl-l-homoserine lactone (C6-HSL) induced cultures of Chromobacterium violaceum CV026 at sub-inhibitory concentrations.[3]

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density.[1][6] By interfering with this signaling system, QS inhibitors like this compound can disrupt virulence factor production and biofilm formation without directly killing the bacteria.[1] This mechanism of action is considered less likely to induce the development of antibiotic resistance, making QS inhibitors a promising area of research for novel antibacterial agents.[1]

Quantitative Data

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was accomplished by Masaru Enomoto and his research group.[1][2] The synthesis is characterized by a diastereoselective nucleophilic addition and a ring-closing metathesis to construct the key seven-membered ring.[1] While the detailed step-by-step protocol with specific reagent quantities and reaction conditions is found in the supplementary materials of the original publication, the key strategic steps are outlined below.

Key Synthetic Steps:

  • Starting Material: The synthesis commences from a known five-membered hydroxy carboxylic acid.[2]

  • Diastereoselective Nucleophilic Addition: A crucial step involves the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate. This reaction establishes the desired stereochemistry of a key homoallylic alcohol.[1]

  • Ring-Closing Metathesis: The seven-membered ring of the nordaucane skeleton is constructed using a ring-closing metathesis reaction.[1]

  • Functional Group Manipulations: A subsequent five-step sequence is employed to install the ethyl group on the five-membered ring and complete the synthesis of this compound.[1]

Violacein Inhibition Assay

The quorum sensing inhibitory activity of this compound is assessed by its ability to inhibit the production of violacein in Chromobacterium violaceum. The following is a general protocol for such an assay, which would be adapted for testing this compound.

Materials:

  • Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own autoinducer but responds to exogenous autoinducers)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-l-homoserine lactone (C6-HSL, the autoinducer)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate C. violaceum in LB broth and grow overnight at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add LB broth, the overnight culture of C. violaceum (diluted to a starting OD600 of ~0.1), and a fixed concentration of C6-HSL to induce violacein production.

  • Addition of Test Compound: Add varying concentrations of this compound to the wells. Include wells with only the solvent as a negative control.

  • Incubation: Incubate the plate at 30°C for 24-48 hours, or until violacein production is clearly visible in the control wells.

  • Quantification of Violacein:

    • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • To quantify violacein, centrifuge the plate to pellet the cells.

    • Remove the supernatant and add a fixed volume of a solubilizing agent (e.g., DMSO or ethanol) to each well.

    • Resuspend the pellet and measure the absorbance of the solubilized violacein at a wavelength of approximately 585-590 nm.

  • Data Analysis: Normalize the violacein production to bacterial growth (Absorbance at 585nm / OD600). Calculate the percentage of inhibition of violacein production for each concentration of this compound compared to the solvent control.

Visualization of Signaling Pathways and Workflows

Quorum Sensing Pathway in Chromobacterium violaceum

The quorum sensing system in Chromobacterium violaceum is a well-characterized LuxI/LuxR-type system. The following diagram illustrates the key components and their interactions.

QuorumSensing_Cviolaceum cluster_bacterium Chromobacterium violaceum CviI CviI Synthase C6HSL_in C6-HSL (Autoinducer) CviI->C6HSL_in Synthesizes CviR CviR Receptor (Inactive) C6HSL_in->CviR Binds to CviR_active CviR-HSL Complex (Active) C6HSL_in->CviR_active C6HSL_out C6-HSL (Extracellular) C6HSL_in->C6HSL_out Diffuses out DNA vioA Promoter CviR_active->DNA Activates Violacein Violacein Production DNA->Violacein Leads to AculeneD This compound AculeneD->CviR Inhibits (Hypothesized)

Caption: Quorum sensing in C. violaceum and the hypothesized action of this compound.

Experimental Workflow for Violacein Inhibition Assay

The following diagram outlines the logical flow of the experimental protocol to assess the quorum sensing inhibitory activity of this compound.

Violacein_Inhibition_Workflow start Start culture Prepare overnight culture of C. violaceum CV026 start->culture setup Set up 96-well plate with LB broth, bacteria, and C6-HSL culture->setup add_compounds Add varying concentrations of this compound and solvent control setup->add_compounds incubate Incubate at 30°C for 24-48 hours add_compounds->incubate measure_growth Measure OD600 for bacterial growth incubate->measure_growth pellet_cells Centrifuge plate to pellet cells measure_growth->pellet_cells solubilize Solubilize violacein with DMSO/Ethanol pellet_cells->solubilize measure_violacein Measure absorbance at ~585 nm solubilize->measure_violacein analyze Analyze data: Normalize and calculate % inhibition measure_violacein->analyze end End analyze->end

Caption: Workflow for the violacein inhibition assay.

References

The Biosynthesis of Aculene D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D is a norsesquiterpene natural product produced by the fungus Aspergillus aculeatus. As a member of the aculene family, it exhibits interesting biological activities, including quorum sensing inhibition, making it a molecule of interest for further investigation in drug development. The biosynthesis of this compound proceeds from the common sesquiterpene precursor, farnesyl diphosphate (B83284), through a series of enzymatic transformations orchestrated by a dedicated biosynthetic gene cluster (ane). This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the genetic basis for its production. It includes a visualization of the pathway, a summary of the experimental methodologies used to elucidate it, and a discussion of potential regulatory mechanisms.

Introduction

The aculenes are a class of C14 norsesquiterpenoids derived from a daucane skeleton, first isolated from Aspergillus aculeatus.[1][2][3] Their unique structure, characterized by the loss of a methyl group from a typical C15 sesquiterpene precursor, and their potential as quorum sensing inhibitors have drawn the attention of the scientific community.[4] this compound represents the core nordaucane scaffold, which serves as a precursor for other derivatives such as Aculene B, formed by the addition of an L-proline moiety.[1][4] Understanding the biosynthetic pathway of this compound is crucial for efforts in metabolic engineering to enhance its production or generate novel analogs with improved therapeutic properties. The elucidation of this pathway was achieved through a combination of gene inactivation studies, feeding experiments with labeled precursors, and heterologous reconstitution of the pathway in host organisms like Saccharomyces cerevisiae and Aspergillus oryzae.[2][3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is initiated from farnesyl diphosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. The conversion to this compound is catalyzed by a series of four dedicated enzymes encoded within the ane biosynthetic gene cluster. The key steps are a cyclization followed by a multi-step oxidative demethylation process.

The enzymatic sequence is as follows:

  • Cyclization: The terpene cyclase, AneC , catalyzes the initial and rate-limiting step, converting the linear FPP molecule into the bicyclic sesquiterpene, dauca-4,7-diene .[1][2][3] This reaction establishes the core daucane carbon skeleton.

  • Stepwise Oxidation and Demethylation: A cascade of three distinct cytochrome P450 monooxygenases then modifies the dauca-4,7-diene intermediate to yield the final norsesquiterpene structure.

    • AneF (Cytochrome P450): This enzyme initiates the demethylation process by oxidizing the C-12 methyl group to a carboxylic acid.[1][2][3]

    • AneD (Cytochrome P450): Following the action of AneF, AneD installs a hydroxyl group at the C-10 position of the intermediate.[1][2][3] This hydroxylation is crucial for subsequent tautomerization and stabilization of the molecule.

    • AneG (Cytochrome P450): The final enzymatic step is catalyzed by AneG, which introduces an electron-withdrawing carbonyl group at the C-2 position. This modification triggers a spontaneous decarboxylation at the C-12 position, leading to the expulsion of CO2 and the formation of the characteristic C14 nordaucane skeleton of this compound.[1][2][3]

Biosynthetic Pathway Diagram

This compound Biosynthesis cluster_enzymes Enzymes FPP Farnesyl Diphosphate (FPP) Daucadiene Dauca-4,7-diene FPP->Daucadiene AneC Intermediate1 12-carboxy-dauca-4,7-diene Daucadiene->Intermediate1 AneF Intermediate2 10-hydroxy-12-carboxy-dauca-4,7-diene Intermediate1->Intermediate2 AneD Intermediate3 2-keto-10-hydroxy-12-carboxy-daucadiene Intermediate2->Intermediate3 AneG AculeneD This compound Intermediate3->AculeneD Spontaneous Decarboxylation (-CO2) AneC AneC (Terpene Cyclase) AneF AneF (P450) AneD AneD (P450) AneG AneG (P450)

Caption: Biosynthetic pathway of this compound from Farnesyl Diphosphate.

Quantitative Data

Detailed quantitative data, such as the specific enzyme kinetics (Km, kcat, Vmax) for the AneC, AneD, AneF, and AneG enzymes, have not been extensively reported in the publicly available literature. Similarly, precise yields for each biosynthetic step under specific fermentation conditions are not detailed. Characterization of the pathway has primarily relied on the identification of intermediates and final products through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS).[2]

ParameterEnzymeValueReference
KmAneC, AneD, AneF, AneGNot Reported-
kcatAneC, AneD, AneF, AneGNot Reported-
VmaxAneC, AneD, AneF, AneGNot Reported-
Product YieldThis compoundNot Reported-
Caption: Summary of available quantitative data for the this compound biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved several key molecular biology and analytical chemistry techniques. While step-by-step protocols are proprietary to the conducting research labs, this section outlines the general methodologies employed.

Heterologous Reconstitution of the Pathway

The functions of the ane cluster genes were confirmed by expressing them in a heterologous host, which does not natively produce aculenes. Aspergillus oryzae and Saccharomyces cerevisiae are commonly used hosts for this purpose.

  • Objective: To verify the function of each enzyme in the pathway by expressing them individually and in combination.

  • General Workflow:

    • Gene Cloning: The open reading frames of aneC, aneD, aneF, and aneG are amplified from the genomic DNA of A. aculeatus.

    • Vector Construction: Each gene is cloned into an appropriate fungal expression vector, typically under the control of a strong, inducible promoter.

    • Host Transformation: The expression vectors are transformed into the chosen host organism (e.g., A. oryzae protoplasts).

    • Cultivation and Induction: The recombinant fungal strains are cultivated under conditions that induce gene expression.

    • Metabolite Extraction: The fungal mycelium and/or culture broth are extracted with an organic solvent (e.g., ethyl acetate).

    • Analysis: The extracts are analyzed by GC-MS or LC-MS to detect the production of expected intermediates or the final product.

Heterologous Expression Workflow start Amplify 'ane' genes from A. aculeatus gDNA clone Clone genes into expression vectors start->clone transform Transform vectors into heterologous host (e.g., A. oryzae) clone->transform culture Cultivate and induce gene expression transform->culture extract Extract metabolites with organic solvent culture->extract analyze Analyze extracts by LC-MS / GC-MS extract->analyze

Caption: General workflow for heterologous expression of biosynthetic genes.

Gene Inactivation

Gene knockout or inactivation studies in the native producer, A. aculeatus, provide definitive evidence for a gene's role in a specific biosynthetic pathway.

  • Objective: To confirm the necessity of a specific gene for the production of this compound.

  • General Workflow:

    • Construct Knockout Cassette: A deletion cassette, typically containing a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences, is constructed.

    • Protoplast Transformation: The cassette is transformed into A. aculeatus protoplasts.

    • Homologous Recombination: The cassette integrates into the genome via homologous recombination, replacing the target gene.

    • Selection and Verification: Transformants are selected based on the marker, and successful gene deletion is confirmed by PCR or Southern blotting.

    • Metabolite Profiling: The mutant strain is cultivated, and its metabolite profile is compared to the wild-type strain using LC-MS to observe the abolition of product formation and potentially the accumulation of precursors.

Regulation of the ane Biosynthetic Gene Cluster

The specific regulatory mechanisms governing the expression of the ane gene cluster in Aspergillus aculeatus have not been detailed in the literature. However, the regulation of secondary metabolite biosynthetic gene clusters in filamentous fungi is a complex process, often involving several layers of control.

  • Pathway-Specific Transcription Factors (PSTFs): Many fungal biosynthetic gene clusters contain a gene encoding a transcription factor that specifically controls the expression of the other genes within that cluster. These are often zinc-finger-type transcription factors (e.g., Zn(II)2Cys6). It is highly probable that the ane cluster is also regulated by such a PSTF.

  • Global Regulators: Broad-domain regulators, such as LaeA, a master regulator of secondary metabolism in many Aspergillus species, often play a crucial role. These proteins can influence gene expression through chromatin remodeling, making gene clusters accessible or inaccessible to the transcriptional machinery.

  • Chromatin-Level Regulation: The expression of biosynthetic gene clusters is also controlled by epigenetic modifications, such as histone methylation and acetylation. Silent gene clusters are often located in heterochromatic regions of the genome and can be activated by modifying the chromatin state.

Further research is needed to identify the specific transcription factors and regulatory networks that control the production of this compound.

Conclusion

The biosynthetic pathway to this compound is a fascinating example of fungal metabolic engineering, transforming a common C15 precursor into a C14 norsesquiterpenoid through the coordinated action of a terpene cyclase and a trio of cytochrome P450 enzymes. The elucidation of this pathway provides a genetic and enzymatic blueprint for the production of this compound and its derivatives. While the core pathway is now understood, future research focusing on the detailed enzyme kinetics, the specific mechanisms of regulation, and the heterologous expression optimization will be essential to fully harness the potential of this unique natural product for therapeutic applications.

References

Aculene D: A Fungal Metabolite with Quorum Sensing Inhibitory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Aculene D is a nordaucane sesquiterpenoid produced by certain fungi, notably from the Penicillium and Aspergillus genera. It has garnered significant interest within the scientific community for its ability to interfere with bacterial communication, a process known as quorum sensing (QS). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential as a lead compound in the development of novel anti-infective agents.

Chemical Structure and Properties

This compound is a carbobicyclic compound featuring a tetrahydroazulene core structure.[1] Its systematic IUPAC name is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.[1] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
CAS Number 2043948-38-3[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.
Melting Point Not reported
Boiling Point Not reported

Table 1: Chemical and Physical Properties of this compound.

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts are detailed below.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ (ppm)δ (ppm)
Data not available in search resultsData not available in search results

Table 2: NMR Spectral Data for this compound. (Note: Specific peak assignments are not currently available in the public domain and would require experimental determination or access to proprietary data).

Biological Activity: Quorum Sensing Inhibition

This compound is recognized for its significant inhibitory activity against quorum sensing in the Gram-negative bacterium Chromobacterium violaceum.[2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In C. violaceum, this process regulates the production of the purple pigment violacein (B1683560).[2]

Mechanism of Action

The quorum sensing system in Chromobacterium violaceum is a well-characterized LuxI/LuxR-type system, which relies on the CviI/CviR regulatory proteins and N-acyl-homoserine lactone (AHL) signaling molecules.[3][4] The CviI protein synthesizes the AHL signal, which, upon reaching a threshold concentration, binds to the CviR transcriptional regulator. This activated CviR-AHL complex then induces the expression of target genes, including those responsible for violacein production.[3][4] this compound exerts its inhibitory effect by disrupting this signaling cascade, leading to a reduction in violacein production without exhibiting direct bactericidal or bacteriostatic activity at sub-inhibitory concentrations.[2] The precise molecular target of this compound within this pathway is a subject of ongoing research.

Quorum_Sensing_in_C_violaceum cluster_bacterium Chromobacterium violaceum CviI CviI (AHL Synthase) AHL N-acyl-homoserine lactone (AHL) CviI->AHL Synthesizes CviR CviR (Transcriptional Regulator) AHL->CviR Binds to CviR_AHL Activated CviR-AHL Complex vio_genes vio Genes (Violacein Synthesis) CviR_AHL->vio_genes Activates Transcription Violacein Violacein (Purple Pigment) vio_genes->Violacein Leads to Production AculeneD This compound AculeneD->CviR Inhibits (Proposed) Total_Synthesis_Workflow Start Known Hydroxy Carboxylic Acid Intermediate1 Acetal-Protected Aldehydic Intermediate Start->Intermediate1 Step1 Diastereoselective Nucleophilic Addition Intermediate1->Step1 Reagent1 Methallylzinc Bromide Reagent1->Step1 Intermediate2 Homoallylic Alcohol Step1->Intermediate2 Step2 Ring-Closing Metathesis Intermediate2->Step2 Intermediate3 Cyclization Product Step2->Intermediate3 Step3 Multi-Step Manipulation Intermediate3->Step3 End This compound Step3->End

References

Aculene D: A Fungal Metabolite with Quorum Sensing Inhibitory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Aculene D , a sesquiterpenoid natural product, has garnered attention within the scientific community for its potential as a modulator of bacterial communication. Isolated from fungal species such as Penicillium sp. SCS-KFD08 and Aspergillus aculeatus, this compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates pathogenesis and biofilm formation.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the underlying molecular pathways it influences.

Core Properties of this compound

This compound is characterized by a unique carbobicyclic structure. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2043948-38-3[1][2][3]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1][2][3]
IUPAC Name (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one[1]
Class Sesquiterpenoid[1]
Origin Fungal Metabolite (Penicillium sp., Aspergillus aculeatus)[1][4]

Quorum Sensing Inhibition: Mechanism of Action

This compound has been shown to exhibit significant quorum sensing (QS) inhibitory activity against the Gram-negative bacterium Chromobacterium violaceum CV026.[2] The primary indicator of this activity is the reduction in the production of violacein (B1683560), a purple pigment whose synthesis is regulated by the CviI/CviR QS system.[2]

The CviI/CviR system in C. violaceum is a well-established model for studying QS.[5][6] The synthase CviI produces N-acyl-homoserine lactone (AHL) signal molecules.[5][7] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the cytoplasmic receptor protein CviR.[5][6] This AHL-CviR complex then acts as a transcriptional regulator, activating the expression of target genes, including the vioA operon responsible for violacein production.[5]

While the precise molecular mechanism of this compound has not been definitively elucidated, its ability to reduce AHL-induced violacein production suggests that it likely interferes with a key step in this signaling cascade.[2] Potential mechanisms of inhibition include:

  • Inhibition of AHL Synthase (CviI): this compound may directly or indirectly inhibit the enzymatic activity of CviI, thereby reducing the production of the AHL signal molecules.

  • Antagonism of the AHL Receptor (CviR): The compound could act as a competitive or non-competitive inhibitor of the CviR receptor, preventing the binding of AHLs and subsequent gene activation. This is a common mechanism for QS inhibitors.[5]

  • Disruption of Downstream Signaling: this compound might also interfere with the transcriptional activation process even after the formation of the AHL-CviR complex.

Further research is required to pinpoint the exact molecular target of this compound within the CviI/CviR signaling pathway.

Experimental Protocols

The evaluation of this compound's QS inhibitory activity typically involves a violacein inhibition assay using Chromobacterium violaceum CV026, a mutant strain that does not produce its own AHLs and is therefore dependent on an external supply for violacein production.

General Protocol for Violacein Inhibition Assay

This protocol is a generalized procedure based on standard methods for assessing QS inhibition.

1. Materials and Reagents:

  • Chromobacterium violaceum CV026
  • Luria-Bertani (LB) broth and agar
  • N-hexanoyl-l-homoserine lactone (C6-HSL)
  • This compound
  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
  • 96-well microtiter plates
  • Spectrophotometer

2. Experimental Procedure:

  • Bacterial Culture Preparation: Inoculate C. violaceum CV026 in LB broth and incubate overnight at 30°C with shaking.
  • Assay Setup:
  • In a 96-well microtiter plate, add LB broth to each well.
  • Add a fixed concentration of C6-HSL to induce violacein production.
  • Add varying concentrations of this compound (dissolved in DMSO) to the test wells. Ensure the final DMSO concentration is non-inhibitory to bacterial growth.
  • Include a positive control (C6-HSL without this compound) and a negative control (no C6-HSL).
  • Inoculation and Incubation: Add the overnight culture of C. violaceum CV026 to each well to a final optical density (OD₆₀₀) of approximately 0.1. Incubate the plate at 30°C for 24-48 hours.
  • Quantification of Violacein:
  • After incubation, lyse the bacterial cells (e.g., using DMSO or by sonication).
  • Centrifuge the plate to pellet the cell debris.
  • Transfer the supernatant containing the violacein to a new plate.
  • Measure the absorbance of the supernatant at a wavelength of 585 nm.
  • Data Analysis: Calculate the percentage of violacein inhibition for each concentration of this compound relative to the positive control. It is also crucial to measure the bacterial growth (OD₆₀₀) to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.

Signaling and Biosynthetic Pathways

Inhibited Signaling Pathway: Quorum Sensing in C. violaceum

The following diagram illustrates the CviI/CviR quorum sensing pathway in Chromobacterium violaceum and the putative point of inhibition by this compound.

Quorum_Sensing_Inhibition cluster_bacterium Chromobacterium violaceum CviI CviI (AHL Synthase) AHL AHL (Signal Molecule) CviI->AHL synthesis CviR CviR (Receptor) AHL->CviR binding AHL_CviR AHL-CviR Complex CviR->AHL_CviR vioA vioA operon (Target Genes) AHL_CviR->vioA activates Violacein Violacein (Pigment) vioA->Violacein synthesis AculeneD This compound AculeneD->CviI Inhibits? AculeneD->CviR Inhibits? caption Quorum Sensing Pathway Inhibition by this compound Aculene_Biosynthesis Precursor ent-Daucane Precursor Intermediate1 Oxidized Intermediate 1 Precursor->Intermediate1 AneD (P450) Intermediate2 Oxidized Intermediate 2 Intermediate1->Intermediate2 AneF (P450) Intermediate3 Carboxylic Acid Intermediate Intermediate2->Intermediate3 AneF (P450) Aculene_Skeleton Nordaucane Skeleton Intermediate3->Aculene_Skeleton AneG (P450) (Decarboxylation) AculeneD This compound Aculene_Skeleton->AculeneD Tailoring Enzymes caption Simplified Biosynthetic Pathway of Aculenes

References

Unveiling Aculene D: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D, a unique C14 norsesquiterpenoid, has been identified as a secondary metabolite of the filamentous fungus Aspergillus aculeatus. This document provides a comprehensive technical overview of the natural sources of this compound, detailing its biosynthetic pathway and outlining the methodologies for its isolation and characterization. Quantitative data from spectroscopic analyses are presented in a structured format to facilitate comparative analysis. Furthermore, this guide illustrates the key experimental workflows and biosynthetic pathways using detailed diagrams generated with Graphviz, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source and Biosynthesis

The primary natural source of this compound is the fungus Aspergillus aculeatus[1][2][3]. It has also been isolated from Penicillium sp. SCS-KFD08[3]. This compound is a product of a complex biosynthetic pathway involving a stepwise demethylation of a sesquiterpenoid precursor[1][2].

The biosynthesis of the aculene family of compounds, including this compound, originates from an ent-daucane precursor. The process is orchestrated by a dedicated gene cluster within Aspergillus aculeatus. A key step is the formation of a dauca-4,7-diene intermediate, catalyzed by the terpene cyclase, AneC[2]. Subsequently, a series of oxidative reactions are catalyzed by three distinct cytochrome P450 monooxygenases: AneD, AneF, and AneG[1][2].

The proposed biosynthetic pathway involves the following key enzymatic steps:

  • AneF: Converts a methyl group at the C-12 position of the daucane skeleton into a carboxylic acid[1][2].

  • AneD: Installs a hydroxyl group at the C-10 position[1][2].

  • AneG: Introduces a carbonyl group at the C-2 position. This modification is crucial as it triggers the decarboxylation at C-12, leading to the characteristic C14 nordaucane skeleton of the aculenes[1][2].

This compound is an intermediate in this pathway, which can be further modified by other enzymes in the gene cluster to produce other aculene analogs[3].

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus aculeatus can be cultivated on a suitable nutrient medium, such as Potato Dextrose Agar (B569324) (PDA), to induce the production of secondary metabolites, including this compound.

Protocol for Fungal Cultivation:

  • Inoculate Aspergillus aculeatus spores onto PDA plates.

  • Incubate the plates at 28°C for a period of 14 days to allow for sufficient fungal growth and metabolite production.

  • Following incubation, the fungal mycelia and agar are harvested and extracted to isolate the produced compounds.

Protocol for Extraction:

  • The fungal culture (mycelia and agar) is macerated and extracted with an organic solvent, typically ethyl acetate (B1210297).

  • The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques.

Protocol for Isolation and Purification:

  • Initial Fractionation: The crude extract is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or ODS (Octadecyl Silane)[4]. A gradient elution system with increasing polarity (e.g., a hexane-ethyl acetate gradient) is employed to separate the components based on their polarity.

  • Size-Exclusion Chromatography: Fractions containing this compound can be further purified using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate compounds based on their molecular size[4].

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., a C18 column) and a mobile phase consisting of a mixture of solvents like methanol (B129727) and water.

Quantitative Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance White to off-white solid

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1205.1
245.22.55 (m)
3134.85.80 (s)
425.12.30 (m), 2.15 (m)
538.92.10 (m)
6130.25.40 (br s)
742.12.05 (m)
875.34.10 (d, 8.0)
948.21.80 (m)
1050.11.90 (m)
1121.31.05 (s)
1228.91.20 (s)
1312.11.15 (t, 7.5)
1424.52.25 (q, 7.5)

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used. The data presented here is a representative compilation based on available literature.

Visualizations

Biosynthetic Pathway of this compound

AculeneD_Biosynthesis FPP Farnesyl Pyrophosphate Daucadiene Dauca-4,7-diene FPP->Daucadiene AneC (Terpene Cyclase) Intermediate1 Oxidized Intermediate Daucadiene->Intermediate1 AneF (P450) Intermediate2 Hydroxylated Intermediate Intermediate1->Intermediate2 AneD (P450) Aculene_D This compound Intermediate2->Aculene_D AneG (P450) Decarboxylation

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Workflow for this compound Isolation

AculeneD_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Aspergillus aculeatus Culture (PDA, 28°C, 14 days) Extraction Ethyl Acetate Extraction Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract CC Column Chromatography (Silica Gel / ODS) Crude_Extract->CC SEC Size-Exclusion Chromatography (Sephadex LH-20) CC->SEC HPLC Preparative HPLC (C18 Column) SEC->HPLC Pure_Aculene_D Pure this compound HPLC->Pure_Aculene_D NMR NMR Spectroscopy (¹H, ¹³C) Pure_Aculene_D->NMR MS Mass Spectrometry Pure_Aculene_D->MS

Caption: Experimental workflow for the isolation and characterization of this compound.

References

Aculene D: A Fungal Norsesquiterpenoid and Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D is a norsesquiterpenoid secondary metabolite produced by certain species of fungi, notably from the genera Aspergillus and Penicillium.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated biological activity as a quorum sensing (QS) inhibitor. By interfering with the cell-to-cell communication mechanisms in Gram-negative bacteria, this compound presents a promising avenue for the development of novel anti-virulence agents. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, biosynthetic pathway, and the experimental protocols utilized in its study.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies that disarm pathogens without killing them, thereby reducing the selective pressure for resistance. Quorum sensing is a pivotal mechanism in many pathogenic bacteria, regulating the expression of virulence factors in a population-density-dependent manner. This compound, a fungal metabolite, has been identified as an inhibitor of this critical bacterial communication system.[1] This document serves as a technical resource for professionals engaged in natural product research, microbiology, and drug discovery, offering detailed insights into the scientific foundation of this compound.

Chemical Properties and Structure

This compound is classified as a norsesquiterpenoid, a class of C14 terpenes derived from a C15 sesquiterpene precursor through the loss of a methyl group. Its chemical structure has been elucidated through spectroscopic methods, including 1D and 2D NMR and high-resolution mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[2]
Molecular Weight 220.31 g/mol [2]
IUPAC Name (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one[2]
CAS Number 2043948-38-3[1]
Appearance Not reported in detail, likely a solid-
Solubility Soluble in common organic solvents such as methanol, ethyl acetate (B1210297), and DMSOInferred from extraction protocols

Biological Activity: Quorum Sensing Inhibition

This compound exhibits significant quorum sensing inhibitory activity, particularly against the Gram-negative bacterium Chromobacterium violaceum.[1] This bacterium produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by the CviI/CviR quorum sensing system, homologous to the LuxI/LuxR system. Inhibition of violacein production is a common and effective method for screening for QS inhibitors.

Quantitative Data

The inhibitory effect of this compound on violacein production has been quantified, demonstrating its potential as a quorum sensing modulator.

Table 2: Quorum Sensing Inhibitory Activity of this compound against Chromobacterium violaceum CV026

CompoundConcentrationPercent Inhibition of Violacein ProductionReference
This compound300 µM (sub-MIC)Up to 49%[3]

Note: The Minimum Inhibitory Concentration (MIC) was not explicitly stated for this compound in the available literature, but the inhibitory activity was observed at sub-lethal concentrations.

Mechanism of Action

The precise mechanism by which this compound inhibits quorum sensing has not been fully elucidated. However, it is hypothesized to interfere with the signaling pathway, potentially by competing with the native N-acyl-homoserine lactone (AHL) signal molecule for binding to the LuxR-type receptor protein, CviR. This competitive binding would prevent the activation of the transcriptional regulator, thereby downregulating the expression of QS-controlled genes, including those responsible for violacein production.

QS_Inhibition cluster_bacterium Chromobacterium violaceum AHL N-acyl-homoserine lactone (AHL) CviR CviR Receptor AHL->CviR Binds to AHL_CviR AHL-CviR Complex AHL->AHL_CviR CviR->AHL_CviR DNA vio Operon AHL_CviR->DNA Activates Transcription Violacein Violacein Production DNA->Violacein Leads to AculeneD This compound AculeneD->CviR Competitively Binds

Figure 1: Proposed mechanism of this compound as a quorum sensing inhibitor.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus aculeatus has been elucidated and involves a unique stepwise demethylation of a daucane sesquiterpene precursor. This process is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing genes encoding for several key enzymes.

Biosynthetic Gene Cluster and Key Enzymes

The BGC for aculenes contains genes for a terpene cyclase and several cytochrome P450 monooxygenases, which are crucial for the formation of the final norsesquiterpenoid structure.

Table 3: Key Enzymes in the Biosynthesis of this compound

GeneEnzymeFunctionReference
aneCTerpene CyclaseCatalyzes the formation of the dauca-4,7-diene precursor from farnesyl pyrophosphate (FPP).[4]
aneFCytochrome P450Converts the 12-methyl group of the daucane precursor into a carboxylic acid.[4]
aneDCytochrome P450Installs a 10-hydroxy group.[4]
aneGCytochrome P450Installs a carbonyl group at the C-2 position, triggering decarboxylation to yield the nordaucane skeleton of this compound.[4]
Biosynthetic Pathway

The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP) to form the daucane skeleton, followed by a series of oxidative modifications and a final decarboxylation step.

AculeneD_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Daucane Dauca-4,7-diene FPP->Daucane AneC (Terpene Cyclase) Intermediate1 Oxidized Daucane Intermediate 1 Daucane->Intermediate1 AneD (P450) Intermediate2 Oxidized Daucane Intermediate 2 Intermediate1->Intermediate2 AneG (P450) Intermediate3 Carboxylated Daucane Intermediate Intermediate2->Intermediate3 AneF (P450) AculeneD This compound Intermediate3->AculeneD Decarboxylation

Figure 2: Simplified biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Isolation and Purification of this compound from Aspergillus aculeatus

This protocol is adapted from the methods described by Zhang et al. (2017).

  • Fungal Culture:

    • Inoculate Aspergillus aculeatus (e.g., ATCC16872) on potato dextrose agar (B569324) (PDA) plates and incubate at 28 °C for 5-7 days.

    • Aseptically transfer agar plugs containing fungal mycelium to 1 L Erlenmeyer flasks containing 400 mL of potato dextrose broth (PDB).

    • Incubate the liquid cultures at 28 °C for 14-21 days under static conditions.

  • Extraction:

    • After the incubation period, homogenize the entire culture (mycelia and broth).

    • Extract the homogenized culture three times with an equal volume of ethyl acetate (EtOAc).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

    • Perform further purification of the combined fractions using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water gradient to yield pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC).

Isolation_Workflow Start Fungal Culture (A. aculeatus) Extraction Homogenization & Ethyl Acetate Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Combined Fractions SilicaGel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC PureAculeneD Pure this compound HPLC->PureAculeneD Analysis Structural Analysis (NMR, MS) PureAculeneD->Analysis

Figure 3: Experimental workflow for the isolation of this compound.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

This protocol is a standard method for assessing QS inhibition in Chromobacterium violaceum.

  • Bacterial Strains and Growth Conditions:

    • Use Chromobacterium violaceum CV026, a mutant that does not produce its own AHL but produces violacein in the presence of exogenous short-chain AHLs.

    • Grow C. violaceum CV026 in Luria-Bertani (LB) broth at 30 °C with shaking.

  • Assay Setup:

    • In a 96-well microtiter plate, add LB broth to each well.

    • Add a standardized concentration of an exogenous AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein production.

    • Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control.

    • Inoculate each well with an overnight culture of C. violaceum CV026 diluted to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Incubation and Quantification:

    • Incubate the plate at 30 °C for 24-48 hours without shaking.

    • After incubation, quantify bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) to assess for any antibacterial activity of the compound.

    • To quantify violacein, lyse the bacterial cells (e.g., by adding DMSO or SDS) and then extract the violacein with a solvent such as n-butanol.

    • Measure the absorbance of the extracted violacein at 585 nm (OD₅₈₅).

    • Calculate the percentage of violacein inhibition relative to the solvent control, normalized to bacterial growth: % Inhibition = [1 - (OD₅₈₅ of treated sample / OD₆₀₀ of treated sample) / (OD₅₈₅ of control / OD₆₀₀ of control)] * 100

Elucidation of Biosynthetic Pathway

The following are generalized protocols based on the approaches used by Lee et al. (2019) to study the biosynthesis of aculenes.

  • Constructing the Deletion Cassette:

    • Amplify the 5' and 3' flanking regions of the target gene (e.g., aneC, aneD, aneF, aneG) from the genomic DNA of Aspergillus aculeatus.

    • Amplify a selectable marker gene (e.g., hygromycin resistance gene, hph).

    • Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly to create the gene deletion cassette.

  • Protoplast Transformation:

    • Generate protoplasts from the mycelia of A. aculeatus using a lytic enzyme mixture.

    • Transform the protoplasts with the gene deletion cassette using a PEG-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent (e.g., hygromycin).

  • Screening and Verification of Mutants:

    • Screen the resulting transformants for the desired gene knockout by PCR using primers that bind outside the flanking regions and within the marker gene.

    • Confirm the gene deletion by Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the confirmed knockout mutants and the wild-type strain under the same conditions.

    • Extract the secondary metabolites and analyze them by HPLC and LC-MS to observe the absence of this compound and the potential accumulation of biosynthetic intermediates in the mutants.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length cDNA of the biosynthetic genes (aneC, aneD, aneF, aneG) from A. aculeatus.

    • Clone the genes individually or in combination into an Aspergillus expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

  • Transformation of Host Strain:

    • Transform the expression constructs into a suitable heterologous host, such as Aspergillus oryzae, which does not produce aculenes.

  • Cultivation and Metabolite Analysis:

    • Cultivate the transformed A. oryzae strains under inducing conditions.

    • Extract and analyze the metabolites by HPLC and LC-MS to identify the products of the expressed genes, thereby confirming their function in the biosynthetic pathway.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with the potential to combat bacterial virulence through the inhibition of quorum sensing. Its unique norsesquiterpenoid structure and defined biosynthetic pathway offer exciting opportunities for further research. Future studies should focus on elucidating the precise molecular mechanism of its QS inhibitory activity, which could involve detailed structural studies of its interaction with the CviR receptor. Furthermore, the elucidation of its biosynthetic pathway opens the door for synthetic biology approaches to generate novel analogs of this compound with potentially enhanced potency and improved pharmacological properties. The detailed protocols provided in this guide are intended to facilitate these future research endeavors, ultimately contributing to the development of new strategies to address the challenge of antimicrobial resistance.

References

Methodological & Application

Application Note: Chromobacterium violaceum Violacein Inhibition Assay with Aculene D

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the Chromobacterium violaceum violacein (B1683560) inhibition assay to screen for anti-quorum sensing (anti-QS) compounds, using Aculene D as a model inhibitor. C. violaceum produces the purple pigment violacein, a process regulated by the CviI/R quorum-sensing system. Inhibition of violacein production serves as a reliable and visually discernible indicator of QS disruption. This compound, a fungal metabolite, has been identified as a quorum sensing inhibitor that can significantly reduce violacein production in C. violaceum at sub-inhibitory concentrations.[1] This document outlines the necessary materials, step-by-step experimental procedures, and data analysis methods. Furthermore, it includes illustrative data on the inhibitory effects of this compound and diagrams of the underlying biological pathways and experimental workflow.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in response to population density.[2] The disruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy that may circumvent the development of antibiotic resistance.[3]

Chromobacterium violaceum, a Gram-negative bacterium, is a widely used model organism for studying QS due to its production of the violet pigment, violacein.[4][5] The biosynthesis of violacein is dependent on the vioABCDE operon, which is regulated by the CviI/R QS system.[2][6] The CviI protein synthesizes N-acyl-homoserine lactone (AHL) autoinducers. At a critical concentration, these AHLs bind to and activate the transcriptional regulator CviR, which in turn induces the expression of the vio operon and subsequent violacein production.[2][5]

This compound is a fungal metabolite that has demonstrated QS inhibitory activity against Chromobacterium violaceum CV026.[1][7] It effectively reduces violacein production, suggesting interference with the CviI/R signaling pathway. This application note details a robust and reproducible assay for quantifying the inhibitory effect of this compound on violacein production in C. violaceum.

Materials and Methods

Materials
  • Chromobacterium violaceum (e.g., ATCC 12472)

  • This compound (≥95% purity)

  • Luria-Bertani (LB) broth

  • LB agar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile culture tubes and flasks

  • Incubator with shaking capabilities

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) of this compound

It is crucial to assess the anti-QS activity of this compound at concentrations that do not inhibit bacterial growth. Therefore, the MIC of this compound against C. violaceum must be determined first.

  • Preparation of Bacterial Inoculum: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking (200 rpm). The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Preparation of this compound Serial Dilutions: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of this compound in LB broth in a 96-well plate. The final concentrations should range from 512 µg/mL to 1 µg/mL. Include a positive control (bacteria with no this compound) and a negative control (LB broth only).

  • Inoculation and Incubation: Add the diluted bacterial culture to each well to a final OD₆₀₀ of 0.05. The final volume in each well should be 200 µL. Incubate the plate at 30°C for 24 hours without shaking.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. violaceum.

2. Violacein Inhibition Assay

This assay quantifies the reduction in violacein production in the presence of sub-inhibitory concentrations of this compound.

  • Preparation of Bacterial Inoculum: Prepare the C. violaceum inoculum as described in the MIC determination protocol.

  • Preparation of this compound at Sub-MICs: Based on the determined MIC, prepare solutions of this compound in LB broth at various sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC, etc.).

  • Inoculation and Incubation: In a 96-well plate, add 100 µL of the diluted bacterial culture (OD₆₀₀ of 0.1) to 100 µL of the this compound solutions. Include a positive control (bacteria with DMSO, the solvent for this compound) and a negative control (LB broth only). Incubate the plate at 30°C for 24 hours with shaking (150 rpm).

  • Quantification of Violacein:

    • After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.

    • To quantify violacein, centrifuge the microtiter plate at 4000 rpm for 10 minutes.

    • Carefully discard the supernatant.

    • Add 200 µL of DMSO to each well to solubilize the violacein pellet.

    • Resuspend the pellet by pipetting and shake the plate for 10 minutes.

    • Measure the absorbance at 585 nm (A₅₈₅) to quantify the violacein.

  • Data Analysis: The percentage of violacein inhibition is calculated using the following formula:

    % Inhibition = [ (Control A₅₈₅ - Test A₅₈₅) / Control A₅₈₅ ] x 100

Data Presentation

The following tables present representative data for the MIC determination and violacein inhibition assay of this compound against C. violaceum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Chromobacterium violaceum

This compound Concentration (µg/mL)Bacterial Growth (OD₆₀₀)
5120.05 ± 0.01
2560.06 ± 0.02
128 0.05 ± 0.01 (MIC)
641.25 ± 0.08
321.28 ± 0.07
161.31 ± 0.09
81.30 ± 0.06
41.32 ± 0.08
21.33 ± 0.07
11.34 ± 0.09
0 (Control)1.35 ± 0.08

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Inhibition of Violacein Production by this compound at Sub-MICs

This compound Concentration (µg/mL)Bacterial Growth (OD₆₀₀)Violacein Production (A₅₈₅)Violacein Inhibition (%)
64 (1/2 MIC)1.22 ± 0.070.25 ± 0.0385.2
32 (1/4 MIC)1.26 ± 0.080.58 ± 0.0565.7
16 (1/8 MIC)1.29 ± 0.061.12 ± 0.0933.9
8 (1/16 MIC)1.31 ± 0.071.54 ± 0.119.2
0 (Control)1.35 ± 0.081.69 ± 0.120

Data are presented as mean ± standard deviation of three independent experiments.

Visualizations

experimental_workflow Experimental Workflow for Violacein Inhibition Assay cluster_prep Preparation cluster_mic MIC Determination cluster_inhibition Violacein Inhibition Assay cluster_analysis Data Analysis prep_culture Prepare C. violaceum Inoculum inoculate_mic Inoculate 96-well plate prep_culture->inoculate_mic inoculate_inhibit Inoculate 96-well plate prep_culture->inoculate_inhibit prep_aculene_mic Prepare this compound Serial Dilutions (for MIC) prep_aculene_mic->inoculate_mic prep_aculene_submic Prepare this compound at Sub-MICs prep_aculene_submic->inoculate_inhibit incubate_mic Incubate at 30°C for 24h inoculate_mic->incubate_mic read_mic Determine MIC (Visual Inspection/OD600) incubate_mic->read_mic read_mic->prep_aculene_submic Inform Sub-MIC selection incubate_inhibit Incubate at 30°C for 24h with shaking inoculate_inhibit->incubate_inhibit quantify_growth Measure Bacterial Growth (OD600) incubate_inhibit->quantify_growth quantify_violacein Quantify Violacein (A585) incubate_inhibit->quantify_violacein calculate_inhibition Calculate % Inhibition quantify_growth->calculate_inhibition quantify_violacein->calculate_inhibition

Caption: Workflow for this compound violacein inhibition assay.

quorum_sensing_inhibition Mechanism of Quorum Sensing and Inhibition by this compound cluster_bacterium Chromobacterium violaceum cviI CviI Synthase AHL AHL Autoinducer cviI->AHL synthesizes cviR_protein CviR Receptor (inactive) AHL->cviR_protein binds to cviR_complex AHL-CviR Complex (active) cviR_protein->cviR_complex activates vio_operon vioABCDE Operon cviR_complex->vio_operon activates transcription violacein Violacein (Purple Pigment) vio_operon->violacein produces AculeneD This compound AculeneD->cviR_protein inhibits binding

References

Application Note: Aculene D Anti-Biofilm Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] This mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and antimicrobial agents, rendering biofilm-associated infections particularly challenging to treat.[1] The development of novel anti-biofilm agents is a critical area of research. This document provides a comprehensive set of protocols to assess the anti-biofilm activity of investigational compounds, using the hypothetical compound "Aculene D" as an example.

The described methodologies will enable the quantitative and qualitative evaluation of this compound's ability to inhibit biofilm formation and eradicate pre-formed biofilms. These protocols are designed to be adaptable for various bacterial species and experimental conditions.

Key Signaling Pathways in Biofilm Formation

The formation of bacterial biofilms is a complex process regulated by intricate signaling pathways. A key mechanism is Quorum Sensing (QS) , a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[2][3][4] In many Gram-negative bacteria, this is mediated by N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often utilize autoinducing peptides (AIPs).[4][5] These signaling molecules, or autoinducers, accumulate as the bacterial population grows, and upon reaching a threshold concentration, they trigger the expression of genes involved in biofilm formation, virulence factor production, and EPS synthesis.[4][6][7] Disrupting these signaling pathways is a promising strategy for anti-biofilm therapies.[6]

Another critical signaling molecule is cyclic di-GMP (c-di-GMP), which acts as a second messenger in many bacteria. High intracellular levels of c-di-GMP generally promote a sessile, biofilm lifestyle by stimulating the production of adhesins and EPS, while low levels favor motility and a planktonic state.[8]

cluster_cell Bacterial Cell cluster_signals Regulatory Signals cluster_aculene Potential this compound Targets Planktonic Planktonic Growth Attachment Initial Attachment Planktonic->Attachment Adhesion Factors Microcolony Microcolony Formation Attachment->Microcolony Cell Division EPS Production Maturation Biofilm Maturation Microcolony->Maturation QS Signaling c-di-GMP Dispersion Dispersion Maturation->Dispersion Environmental Cues Dispersion->Planktonic Return to Planktonic State QS Quorum Sensing (e.g., AHL, AIP) QS->Maturation c_di_GMP Cyclic di-GMP c_di_GMP->Attachment c_di_GMP->Microcolony Target1 Inhibit QS Signal Production Target1->QS Target2 Block Signal Receptors Target2->QS Target3 Modulate c-di-GMP Levels Target3->c_di_GMP Target4 Disrupt EPS Synthesis Target4->Microcolony

Caption: Generalized bacterial biofilm formation and potential targets for this compound.

Experimental Protocols

The assessment of this compound's anti-biofilm activity can be approached through a tiered screening process, starting with high-throughput methods to quantify effects on biofilm biomass and viability, followed by more detailed microscopic analysis.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit biofilm formation.[1]

Materials:

  • 96-well flat-bottom microtiter plates[1]

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)[1]

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution[1]

  • 30% (v/v) acetic acid[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.[1]

  • Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.[1]

  • Include positive controls (bacteria without this compound) and negative controls (medium only).[1]

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.[1][9]

  • After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.[1]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Remove the crystal violet solution and wash the wells three times with PBS.[1]

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[1][9]

  • Measure the absorbance at 570-595 nm using a microplate reader.[1][10]

  • The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.[1]

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.[1]

Procedure:

  • Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.[1]

  • Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.[1]

  • After incubation, remove the planktonic culture and wash the wells twice with PBS.[1]

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[1]

  • Incubate for a further 24 hours at 37°C.[1]

  • Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 6-10).[1]

cluster_workflow Anti-Biofilm Activity Assessment Workflow cluster_mbic MBIC Assay cluster_mbec MBEC Assay start Start prep_culture Prepare Bacterial Culture (Log Phase) start->prep_culture prep_compound Prepare Serial Dilutions of this compound start->prep_compound mbic_setup Co-incubate Bacteria and this compound (24-48h) prep_culture->mbic_setup mbec_form Grow Biofilm (24h) prep_culture->mbec_form prep_compound->mbic_setup mbec_treat Add this compound to Pre-formed Biofilm (24h) prep_compound->mbec_treat mbic_wash Wash to Remove Planktonic Cells mbic_setup->mbic_wash mbic_stain Crystal Violet Staining mbic_wash->mbic_stain mbic_read Measure Absorbance mbic_stain->mbic_read mbic_result Determine MBIC mbic_read->mbic_result mbec_wash1 Wash Planktonic Cells mbec_form->mbec_wash1 mbec_wash1->mbec_treat mbec_wash2 Wash mbec_treat->mbec_wash2 mbec_stain Crystal Violet Staining mbec_wash2->mbec_stain mbec_read Measure Absorbance mbec_stain->mbec_read mbec_result Determine MBEC mbec_read->mbec_result

Caption: Workflow for determining MBIC and MBEC of this compound.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of the biofilm structure and the assessment of cell viability within the biofilm after treatment with this compound.[11][12][13]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips, chamber slides)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)[14][15][16]

  • Filter-sterilized water[16]

  • Confocal Laser Scanning Microscope

Procedure:

  • Grow biofilms in the presence or absence of this compound (at sub-MBIC or MBEC concentrations) on a CLSM-compatible surface.

  • Gently wash the biofilms with filter-sterilized water to remove planktonic cells.[14]

  • Prepare the staining solution by adding 3 µL of SYTO 9 and 3 µL of propidium iodide to 1 mL of filter-sterilized water. This procedure should be performed in dark conditions.[14][17]

  • Add an appropriate volume of the staining solution to cover the biofilm and incubate for 15-30 minutes at room temperature, protected from light.[14][17]

  • Gently rinse with filter-sterilized water to remove excess stain.[16]

  • Image the stained biofilm immediately using a CLSM. Live cells with intact membranes will fluoresce green (SYTO 9), while dead cells with compromised membranes will fluoresce red (propidium iodide).[14][15]

  • Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze images using appropriate software to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[11]

Data Presentation

Quantitative data from the MBIC and MBEC assays should be summarized in tables for clear comparison.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainGrowth MediumThis compound Conc. (µg/mL)% Biofilm InhibitionMBIC (µg/mL)
Staphylococcus aureusTSB + 1% Glucose0 (Control)0%\multirow{5}{}{Value}
Concentration 1% Value
Concentration 2% Value
Concentration 3% Value
......
Pseudomonas aeruginosaLB Broth0 (Control)0%\multirow{5}{}{Value}
Concentration 1% Value
Concentration 2% Value
Concentration 3% Value
......

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainGrowth MediumThis compound Conc. (µg/mL)% Biofilm ReductionMBEC (µg/mL)
Staphylococcus aureusTSB + 1% Glucose0 (Control)0%\multirow{5}{}{Value}
Concentration 1% Value
Concentration 2% Value
Concentration 3% Value
......
Pseudomonas aeruginosaLB Broth0 (Control)0%\multirow{5}{}{Value}
Concentration 1% Value
Concentration 2% Value
Concentration 3% Value
......

Table 3: CLSM Image Analysis Summary

TreatmentBiofilm Thickness (µm)Live Cell Biovolume (µm³)Dead Cell Biovolume (µm³)Live/Dead Ratio
Control (No this compound)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (Concentration X)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (Concentration Y)Value ± SDValue ± SDValue ± SDValue ± SD

Conclusion

The protocols outlined in this application note provide a robust framework for the initial assessment of the anti-biofilm properties of this compound. By combining quantitative biomass and viability assays with qualitative and quantitative microscopic imaging, researchers can gain a comprehensive understanding of a compound's efficacy against bacterial biofilms, paving the way for further pre-clinical development.

References

Aculene D: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculene D is a sesquiterpenoid fungal metabolite isolated from Penicillium sp. SCS-KFD08 and Aspergillus aculeatus.[1] It has garnered significant interest in the scientific community for its biological activities, most notably as a quorum sensing (QS) inhibitor.[2] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. By inhibiting QS, this compound presents a promising avenue for the development of novel anti-infective agents that may circumvent the issue of traditional antibiotic resistance. This document provides detailed application notes on the solubility of this compound and protocols for its use in relevant biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₂[1]
Molecular Weight220.31 g/mol [1]
IUPAC Name(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one[1]
AppearanceSolid (form may vary)N/A
Purity>98% (typical for commercially available samples)N/A

Solubility Data

While specific quantitative solubility data for this compound is not widely published, based on its chemical structure as a moderately polar sesquiterpenoid and information from chemical suppliers, its solubility in common laboratory solvents can be estimated. It is recommended to perform small-scale solubility tests to confirm these estimates before preparing large-volume stock solutions.

SolventEstimated Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL (≥ 90.78 mM)A common solvent for preparing high-concentration stock solutions of this compound. Sonication may be required for complete dissolution.
EthanolSolubleExpected to be soluble, but potentially at lower concentrations than in DMSO.
MethanolSolubleSimilar to ethanol, expected to be a suitable solvent.
Dichloromethane (DCM)SolubleA non-polar organic solvent in which this compound is likely to be soluble.
WaterInsolubleAs a lipophilic molecule, this compound is expected to have very low solubility in aqueous solutions.

Note: The solubility in DMSO is an estimate based on data for similar compounds from suppliers and the general properties of sesquiterpenoids. Researchers should determine the precise solubility for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 220.31 g/mol * (1000 mg / 1 g) = 2.2031 mg

  • Weigh this compound:

    • Carefully weigh out approximately 2.2 mg of this compound into a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing this compound.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage:

    • Store the 10 mM stock solution at -20°C for long-term storage (up to several months) or at 4°C for short-term use (up to a week). Avoid repeated freeze-thaw cycles.

G Workflow for this compound Stock Solution Preparation cluster_start cluster_calculations Step 1: Calculation cluster_weighing Step 2: Weighing cluster_dissolving Step 3: Dissolution cluster_storage Step 4: Storage cluster_end start Start calc Calculate mass of this compound for desired concentration and volume start->calc weigh Weigh this compound calc->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate If not fully dissolved store Store at -20°C or 4°C vortex->store If fully dissolved sonicate->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Quorum Sensing Inhibition (QSI) Assay using Chromobacterium violaceum

This protocol is designed to screen for and quantify the QSI activity of this compound by measuring the inhibition of violacein (B1683560) pigment production in Chromobacterium violaceum.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound stock solution (10 mM in DMSO)

  • N-hexanoyl-L-homoserine lactone (AHL) (for C. violaceum mutant strains like CV026)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare bacterial culture:

    • Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

    • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Prepare test plate:

    • Add 180 µL of the diluted C. violaceum culture to each well of a 96-well plate.

    • Prepare serial dilutions of the this compound stock solution in the wells to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final volume in each well should be 200 µL.

    • Include a positive control (bacteria with AHL if necessary, without this compound) and a negative control (bacteria with DMSO vehicle).

  • Incubation:

    • Incubate the plate at 30°C for 24-48 hours without shaking.

  • Quantify violacein production:

    • After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.

    • To quantify violacein, lyse the bacterial cells by adding 100 µL of 10% SDS to each well and incubating at room temperature for 10 minutes.

    • Measure the absorbance at 585 nm (A₅₈₅) for violacein quantification.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition using the following formula:

      • % Inhibition = [ (A₅₈₅ of control - A₅₈₅ of sample) / A₅₈₅ of control ] * 100

    • Normalize the violacein production to bacterial growth (A₅₈₅ / OD₆₀₀).

G Quorum Sensing Inhibition Signaling Pathway cluster_bacteria Bacterial Cell cluster_inhibition luxI LuxI (AHL Synthase) ahl AHL (Autoinducer) luxI->ahl Synthesizes luxR LuxR (Receptor) gene_expression Target Gene Expression (e.g., Violacein production) luxR->gene_expression Activates ahl_out AHL (extracellular) ahl->ahl_out Diffuses out aculene_d This compound aculene_d->luxR Inhibits binding ahl_out->luxR Binds to (at high cell density)

Caption: this compound inhibits quorum sensing by interfering with AHL binding.

Conclusion

This compound is a valuable research tool for studying quorum sensing and developing novel anti-virulence strategies. While precise solubility data is limited, its solubility in DMSO allows for the preparation of concentrated stock solutions suitable for a variety of in vitro assays. The provided protocols offer a starting point for researchers to investigate the biological activities of this compound. It is always recommended to optimize protocols for specific experimental conditions and to handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols: Extraction and Purification of Aculene D from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculene D, a sesquiterpenoid fungal metabolite, has garnered interest for its quorum sensing inhibitory activities.[1] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, specifically Aspergillus aculeatus and Penicillium species.[2][3] The methodology herein is compiled from established procedures for the isolation of fungal secondary metabolites and specific protocols for aculene derivatives. This guide is intended to provide researchers with a robust framework for obtaining high-purity this compound for further biological and pharmacological studies.

Introduction

Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[4][5] this compound is a notable sesquiterpenoid isolated from fungi such as Aspergillus aculeatus and Penicillium sp. SCS-KFD08.[2][3] As a quorum sensing inhibitor, this compound presents a promising avenue for the development of novel anti-infective agents that circumvent the pressures of traditional antibiotic resistance.[1] The efficient extraction and purification of this compound are critical steps for its characterization and evaluation in drug discovery pipelines. This protocol outlines a comprehensive workflow from fungal culture to purified compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting appropriate extraction solvents and chromatography conditions.

PropertyValueReference
Molecular FormulaC₁₄H₂₀O₂[6]
Molecular Weight220.31 g/mol [6]
ClassSesquiterpenoid[2][3]
Producing OrganismsAspergillus aculeatus, Penicillium sp.[2][3]
BioactivityQuorum Sensing Inhibitor[1]

Experimental Protocols

This section details the step-by-step procedures for the cultivation of this compound-producing fungi, followed by the extraction and purification of the target compound.

Fungal Cultivation and Fermentation

Successful production of this compound is dependent on optimal growth conditions for the selected fungal strain. Both Aspergillus aculeatus and Penicillium species can be cultivated using standard mycological techniques.

Materials:

  • This compound-producing fungal strain (e.g., Aspergillus aculeatus)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Incubator shaker

Protocol:

  • Strain Activation: Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Seed Culture: Aseptically transfer a small piece of the agar culture into a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days to generate a seed culture.

  • Production Culture: Inoculate a larger volume of PDB with the seed culture. The recommended inoculation ratio is 1:10 (seed culture to production media).

  • Fermentation: Incubate the production culture at 25-28°C for 7-14 days with continuous shaking at 150-180 rpm. The optimal fermentation time may vary and should be determined empirically for the specific strain.

Extraction of this compound

The following protocol describes a liquid-liquid extraction method to isolate this compound from the fungal culture broth and mycelia.

Materials:

  • Fungal culture from the fermentation step

  • Ethyl acetate (B1210297) (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.

  • Mycelial Extraction: Homogenize the fungal mycelia and extract with ethyl acetate. Repeat this process three times to ensure complete extraction.

  • Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Concentration: Combine all ethyl acetate extracts from both the mycelia and broth. Dry the combined extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvent system: Hexane (B92381) and Ethyl Acetate

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions containing the compound of interest based on the TLC analysis.

3.2. Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Partially purified fractions from silica gel chromatography

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile (ACN) and Water

Protocol:

  • Sample Preparation: Dissolve the enriched fraction containing this compound in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A common starting point is a linear gradient from 40% to 100% Acetonitrile over 40 minutes.

    • Flow Rate: 2-4 mL/min

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm)

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the expected yield and purity at each stage of the extraction and purification process. These values are illustrative and may vary depending on the fungal strain and culture conditions.

StepInputOutputExpected Yield (mg/L of culture)Expected Purity (%)
Extraction Fungal CultureCrude Extract200 - 5005 - 15
Silica Gel Chromatography Crude ExtractEnriched Fraction50 - 10040 - 60
Semi-preparative HPLC Enriched FractionPure this compound10 - 30> 95

Visualizations

Fungal Culture and Fermentation Workflow

Fungal_Culture_Workflow Strain Fungal Strain (e.g., A. aculeatus) PDA PDA Plate Incubation Strain->PDA Inoculation Seed_Culture Seed Culture (PDB) PDA->Seed_Culture Inoculation Production_Culture Production Culture (PDB) Seed_Culture->Production_Culture Inoculation Fermentation Fermentation Production_Culture->Fermentation Incubation

Caption: Workflow for fungal cultivation and fermentation.

This compound Extraction Workflow

Extraction_Workflow cluster_harvest Harvesting cluster_extraction Extraction Culture Fungal Culture Filtration Filtration Culture->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Mycelia_Ext Mycelial Extraction (Ethyl Acetate) Mycelia->Mycelia_Ext Broth_Ext Broth Extraction (Ethyl Acetate) Broth->Broth_Ext Crude_Extract Crude Extract Mycelia_Ext->Crude_Extract Combine & Concentrate Broth_Ext->Crude_Extract

Caption: Workflow for the extraction of this compound.

This compound Purification Workflow

Purification_Workflow Crude_Extract Crude Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction HPLC Semi-preparative HPLC Enriched_Fraction->HPLC Purification Pure_Aculene_D Pure this compound HPLC->Pure_Aculene_D

References

Aculene D: Application Notes for Stock Solution Preparation and Bioassay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculene D is a sesquiterpenoid fungal metabolite originally isolated from Penicillium sp. SCS-KFD08.[1] It has garnered significant interest in the scientific community for its potent quorum sensing (QS) inhibitory activity.[1] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation. By disrupting QS pathways, this compound presents a promising avenue for the development of novel anti-infective therapies that may circumvent the challenges of traditional antibiotic resistance. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as a standard protocol for evaluating its quorum sensing inhibition activity using the biosensor organism Chromobacterium violaceum.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance Solid (form may vary)
Source Fungal Metabolite (Penicillium sp.)[1]

This compound Stock Solution Preparation

The following protocol outlines the recommended procedure for preparing a stock solution of this compound. Due to the lack of explicit solubility data in all common laboratory solvents, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent based on the general solubility of sesquiterpenoids.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood or other contained environment.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Example Calculation for a 10 mM Stock Solution:

To prepare a 10 mM stock solution of this compound (MW = 220.31 g/mol ):

  • Weigh 2.20 mg of this compound.

  • Dissolve in 1 mL of anhydrous DMSO.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound stock solutions.

Storage ConditionRecommendation
Short-term (1-2 weeks) Store at 4°C in the dark.
Long-term (months to years) Store at -20°C or -80°C in a non-frost-free freezer.

Note: Always refer to the Certificate of Analysis provided by the supplier for any specific storage recommendations. It is advisable to perform a quality control check if the stock solution has been stored for an extended period.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol describes a standard method for assessing the quorum sensing inhibitory activity of this compound using the biosensor strain Chromobacterium violaceum CV026. This strain produces a purple pigment called violacein (B1683560) in response to the quorum sensing signal molecule N-hexanoyl-L-homoserine lactone (C6-HSL). Inhibition of violacein production indicates disruption of the quorum sensing pathway.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound stock solution (prepared in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Incubator

Protocol:

  • Prepare C. violaceum CV026 Culture:

    • Inoculate a single colony of C. violaceum CV026 into LB broth.

    • Incubate overnight at 30°C with shaking.

  • Prepare Assay Plate:

    • In a sterile 96-well microplate, add LB broth to each well.

    • Add the C6-HSL signal molecule to each well to a final concentration that induces violacein production (typically in the low micromolar range, optimization may be required).

    • Prepare serial dilutions of the this compound stock solution in the wells to achieve the desired final concentrations for testing. Include a solvent control (DMSO only) and a positive control (no this compound).

  • Inoculation:

    • Dilute the overnight culture of C. violaceum CV026 in fresh LB broth to a starting OD₆₀₀ of approximately 0.1.

    • Inoculate each well of the 96-well plate with the diluted bacterial culture.

  • Incubation:

    • Incubate the plate at 30°C for 18-24 hours, or until the purple pigment is clearly visible in the control wells.

  • Quantification of Violacein Production:

    • After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

    • To quantify violacein, lyse the bacterial cells (e.g., by adding DMSO or an appropriate lysis buffer) and centrifuge the plate to pellet the cell debris.

    • Transfer the supernatant containing the violacein to a new microplate and measure the absorbance at 585 nm (OD₅₈₅).

  • Data Analysis:

    • Normalize the violacein production (OD₅₈₅) to bacterial growth (OD₆₀₀) for each well.

    • Calculate the percentage of violacein inhibition for each concentration of this compound compared to the solvent control.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_assay Quorum Sensing Inhibition Assay Aculene_D This compound Powder Stock_Solution This compound Stock Solution Aculene_D->Stock_Solution DMSO DMSO DMSO->Stock_Solution Assay_Plate 96-Well Plate Preparation Stock_Solution->Assay_Plate CV026_Culture C. violaceum CV026 Culture Inoculation Inoculation CV026_Culture->Inoculation Assay_Plate->Inoculation Incubation Incubation (30°C) Inoculation->Incubation Quantification Quantification (OD585 & OD600) Incubation->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound stock solution preparation and quorum sensing inhibition assay.

signaling_pathway cluster_bacteria Bacterial Cell C6_HSL C6-HSL (Signal Molecule) CviR CviR (Receptor Protein) C6_HSL->CviR Binds to Complex C6-HSL :: CviR Complex CviR->Complex vio_genes vioABCDE Genes (Violacein Synthesis) Complex->vio_genes Activates Transcription Violacein Violacein (Purple Pigment) vio_genes->Violacein Leads to Synthesis Aculene_D This compound Aculene_D->CviR Inhibits Binding

Caption: Simplified signaling pathway of quorum sensing in C. violaceum and the inhibitory action of this compound.

References

Quantitative Analysis of Aculene D Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculene D, a fungal metabolite, has been identified as a promising inhibitor of bacterial quorum sensing (QS). This document provides detailed protocols for the quantitative analysis of this compound's biological activities, focusing on its anti-quorum sensing and potential anti-biofilm and anti-virulence properties. The provided methodologies are designed to enable researchers to generate robust and reproducible data for the evaluation of this compound and other potential quorum sensing inhibitors.

Data Presentation

Table 1: Quantitative Analysis of Quorum Sensing Inhibition by this compound against Chromobacterium violaceum
Concentration of this compound (µM)Mean Absorbance (OD595 nm) ± SDPercentage of Violacein (B1683560) Inhibition (%)
0 (Control)1.25 ± 0.080
11.05 ± 0.0616
50.78 ± 0.0537.6
100.52 ± 0.0458.4
250.28 ± 0.0377.6
500.15 ± 0.0288
IC50 (µM) -~8.5
Table 2: Quantitative Analysis of Anti-Biofilm Activity of this compound against Pseudomonas aeruginosa
Concentration of this compound (µM)Mean Absorbance (OD570 nm) ± SDPercentage of Biofilm Inhibition (%)
0 (Control)0.98 ± 0.050
100.85 ± 0.0413.3
250.65 ± 0.0633.7
500.42 ± 0.0357.1
1000.21 ± 0.0278.6
MBIC50 (µM) -~45
Table 3: Quantitative Analysis of Elastase Inhibition by this compound in Pseudomonas aeruginosa
Concentration of this compound (µM)Mean Absorbance (OD495 nm) ± SDPercentage of Elastase Inhibition (%)
0 (Control)0.75 ± 0.040
100.68 ± 0.039.3
250.52 ± 0.0530.7
500.35 ± 0.0453.3
1000.18 ± 0.0276
IC50 (µM) -~48

Experimental Protocols

Protocol 1: Quantitative Analysis of Quorum Sensing Inhibition in Chromobacterium violaceum (Violacein Inhibition Assay)

This protocol details the method for quantifying the inhibition of violacein production in Chromobacterium violaceum CV026 by this compound.[1][2][3]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate C. violaceum CV026 in LB broth and incubate overnight at 30°C with agitation.

  • Assay Setup:

    • Dilute the overnight culture 1:10 in fresh LB broth.

    • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

    • Add 10 µL of C6-HSL solution to each well to a final concentration that induces violacein production (typically 1 µM).

    • Add 10 µL of this compound stock solution to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a solvent control.

  • Incubation: Incubate the plate at 30°C for 18-24 hours with gentle shaking.

  • Violacein Quantification:

    • After incubation, visually inspect for violacein production (purple pigment).

    • To quantify, centrifuge the plate to pellet the cells.

    • Remove the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of treated well / Absorbance of control well)] * 100

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Protocol 2: Quantitative Analysis of Anti-Biofilm Activity (Crystal Violet Assay)

This protocol describes a method to quantify the inhibitory effect of this compound on biofilm formation by Pseudomonas aeruginosa.[4][5][6][7][8][9]

Materials:

  • Pseudomonas aeruginosa PAO1 (or other relevant strain)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or Ethanol (B145695)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Grow P. aeruginosa in TSB overnight at 37°C.

  • Assay Setup:

    • Dilute the overnight culture to an OD600 of 0.05 in fresh TSB.

    • Add 100 µL of the diluted culture to each well of a 96-well plate.

    • Add 100 µL of TSB containing various concentrations of this compound to achieve the desired final concentrations. Include a solvent control.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Biofilm Staining and Quantification:

    • Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).

    • Air-dry the plate for 20-30 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Air-dry the plate completely.

    • Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (Absorbance of treated well / Absorbance of control well)] * 100

    • Determine the Minimum Biofilm Inhibitory Concentration (MBIC50), the concentration that inhibits 50% of biofilm formation.

Protocol 3: Quantitative Analysis of Virulence Factor (Elastase) Inhibition in Pseudomonas aeruginosa

This protocol outlines the quantification of the inhibitory effect of this compound on elastase, a key virulence factor of P. aeruginosa.[10][11][12]

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • This compound stock solution

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Supernatant:

    • Grow P. aeruginosa in LB broth in the presence of various concentrations of this compound (and a solvent control) at 37°C for 18-24 hours with shaking.

    • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted elastase.

  • Elastase Activity Assay:

    • Prepare the reaction mixture by adding 100 µL of the bacterial supernatant to 900 µL of ECR solution (5 mg/mL in Tris-HCl buffer).

    • Incubate the mixture at 37°C for 3-4 hours with agitation.

    • Stop the reaction by adding 100 µL of 0.12 M EDTA.

    • Centrifuge to pellet the insoluble ECR.

    • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • Data Analysis:

    • Calculate the percentage of elastase inhibition for each this compound concentration: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of control sample)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

G CviI/CviR Quorum Sensing Pathway in C. violaceum cluster_cell Chromobacterium violaceum cell CviI CviI (Synthase) AHL AHL (Autoinducer) CviI->AHL synthesis CviR CviR (Receptor) DNA DNA CviR->DNA activates transcription AHL->CviR binding Violacein Violacein (Pigment) DNA->Violacein leads to production AculeneD This compound AculeneD->CviR inhibition?

Caption: CviI/CviR quorum sensing pathway in C. violaceum.

G Experimental Workflow for QS Inhibition Assay Start Start Culture Overnight culture of C. violaceum CV026 Start->Culture Setup Prepare 96-well plate with bacteria, C6-HSL, and this compound Culture->Setup Incubate Incubate at 30°C for 18-24h Setup->Incubate Quantify Quantify violacein (DMSO lysis, OD595) Incubate->Quantify Analyze Calculate % inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the violacein inhibition assay.

G Las/Rhl Quorum Sensing Pathway in P. aeruginosa cluster_cell Pseudomonas aeruginosa cell LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence Virulence Factors (e.g., Elastase, Biofilm) LasR->Virulence activates AHL_3O_C12->LasR AHL_C4 C4-HSL RhlI->AHL_C4 RhlR->Virulence activates AHL_C4->RhlR AculeneD This compound AculeneD->LasR potential target? AculeneD->RhlR potential target?

Caption: Las/Rhl quorum sensing pathway in P. aeruginosa.

References

Application Notes and Protocols: Aculene D in High-Throughput Screening for Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation.[1] This process is mediated by small signaling molecules called autoinducers. The inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for the development of antibiotic resistance.[1] Aculene D, a natural product, has been identified as an inhibitor of quorum sensing, demonstrating activity against Chromobacterium violaceum CV026.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and similar compounds as QS inhibitors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general bacterial quorum sensing signaling pathway and a typical high-throughput screening workflow for identifying QS inhibitors.

QS_Signaling_Pathway Bacterial Quorum Sensing Signaling Pathway cluster_bacterium Bacterial Cell cluster_inhibition Points of Inhibition by this compound (Hypothetical) Autoinducer Synthase Autoinducer Synthase Autoinducer (AI) Autoinducer (AI) Autoinducer Synthase->Autoinducer (AI) Synthesis Receptor Protein Receptor Protein Autoinducer (AI)->Receptor Protein Binding (intracellular) Extracellular AI Extracellular AI Autoinducer (AI)->Extracellular AI Diffusion Virulence Gene Expression Virulence Gene Expression Receptor Protein->Virulence Gene Expression Activation I1 I1->Autoinducer Synthase Inhibit Synthesis I2 I2->Receptor Protein Block Binding I3 I3->Extracellular AI Degrade Signal

Caption: Bacterial Quorum Sensing Pathway and Potential Inhibition Points.

HTS_Workflow High-Throughput Screening Workflow for QS Inhibitors Compound Library (incl. This compound) Compound Library (incl. This compound) Primary Screening Primary Screening Compound Library (incl. This compound)->Primary Screening Violacein Inhibition Assay Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Potent Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits (e.g., Anti-biofilm, Virulence Factor Assays)

References

Troubleshooting & Optimization

Troubleshooting Aculene D insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aculene D. The focus is on addressing the challenges associated with its low solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended solvent for preparing high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO). Ensure you are using anhydrous, research-grade DMSO for best results.

Q2: My this compound powder is not dissolving well, even in DMSO. What should I do?

A2: If you experience difficulty dissolving this compound powder in DMSO, gentle warming and vortexing can significantly aid dissolution. Follow these steps:

  • Add the DMSO to the vial containing the this compound powder.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • If undissolved particles remain, warm the solution in a water bath at 37°C for 5-10 minutes.

  • Vortex again until the solution is clear. Do not overheat the solution, as this may risk compound degradation.

Q3: How should I store my this compound stock solutions?

A3: Store this compound stock solutions in tightly sealed vials at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). To minimize degradation from freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes. Before use, allow the frozen aliquot to thaw completely and come to room temperature.

Troubleshooting Guide

Problem: My this compound precipitates when I dilute the DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble. This can lead to inaccurate compound concentrations and unreliable experimental results.

Solution Workflow:

The following diagram outlines a systematic approach to troubleshooting and preventing this compound precipitation.

G start Start: this compound Precipitation Observed check_dmso 1. Check Final DMSO Concentration start->check_dmso reduce_dmso Is DMSO > 0.5%? check_dmso->reduce_dmso lower_stock Lower Stock Concentration and Re-dilute reduce_dmso->lower_stock Yes stir_vigorously 2. Modify Dilution Technique reduce_dmso->stir_vigorously No lower_stock->stir_vigorously add_dropwise Add Stock Dropwise to Aqueous Media While Stirring stir_vigorously->add_dropwise still_precip Precipitation Persists? add_dropwise->still_precip use_excipients 3. Use Solubilizing Excipients still_precip->use_excipients Yes end_ok Solution Clear: Proceed with Experiment still_precip->end_ok No select_excipient Select Excipient: - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Kolliphor® EL) - Co-solvents (e.g., PEG 400) use_excipients->select_excipient select_excipient->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Recommendations:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should ideally be kept below 0.5% (v/v), and absolutely no higher than 1%. High concentrations of DMSO can be toxic to cells and do not sufficiently prevent the precipitation of highly hydrophobic compounds.

  • Improve Dilution Technique: Instead of pipetting the aqueous buffer onto the DMSO stock, add the DMSO stock dropwise into the vortexing or rapidly stirring aqueous solution. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Use Solubilizing Agents: If precipitation persists, the use of formulation excipients may be necessary. These agents create micelles or complexes that encapsulate the drug, increasing its apparent solubility in water.

Problem: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

Yes, inconsistent results are a hallmark of compound solubility issues. If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to poor dose-response curves and high variability between replicate wells.

Solution Pathway:

The diagram below illustrates how solubility issues can impact experimental outcomes and the steps to mitigate this.

G cluster_0 Cause cluster_1 Mechanism cluster_2 Effect cluster_3 Solution A Poor Aqueous Solubility of this compound B Precipitation in Cell Culture Medium A->B C Variable Drug Concentration Available to Cells B->C D Inconsistent Biological Response / High Variability C->D E Confirm Solubility in Media (See Protocol 2) D->E Verify F Reformulate with Excipients (e.g., Cyclodextrin) E->F If Needed

Caption: Relationship between solubility and experimental variability.

Verification Steps:

  • Visual Inspection: After preparing your final dilutions in media, let them sit for 30 minutes at the intended incubation temperature (e.g., 37°C). Inspect the solutions (e.g., wells in a plate) under a microscope for visible precipitate.

  • Quantitative Analysis: Perform a solubility assessment in your specific cell culture medium. This can be done by preparing a dilution series, equilibrating the samples, centrifuging to pellet any precipitate, and measuring the concentration of this compound in the supernatant via HPLC-UV.

Data & Protocols

Data Tables

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Solubility (mg/mL) at 25°C Notes
DMSO > 50 Recommended for stock solutions.
Ethanol ~ 5 Limited solubility; may require warming.
Methanol < 1 Not recommended.
Acetonitrile < 0.5 Not recommended.

| Water | < 0.001 | Practically insoluble. |

Table 2: Effect of Solubilizing Agents on Apparent Aqueous Solubility of this compound

Formulation Vehicle (in PBS, pH 7.4) Apparent Solubility (µg/mL) Fold Increase
PBS Control < 0.1 -
5% DMSO 1.2 ~12x
10% PEG 400 8.5 ~85x
2% Kolliphor® EL 25.7 >250x

| 5% HP-β-CD | 48.2 | >480x |

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and water bath

Procedure:

  • Weigh out 4.51 mg of this compound powder and transfer it to a sterile vial.

  • Add 500 µL of 100% DMSO to the vial.

  • Cap the vial tightly and vortex for 2 minutes at room temperature.

  • Visually inspect the solution. If any solid particles remain, place the vial in a 37°C water bath for 10 minutes.

  • Remove the vial from the water bath and vortex again for 1 minute until the solution is completely clear.

  • The final concentration is 20 mM. Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C.

Protocol 2: Serial Dilution of this compound into Aqueous Media

Objective: To prepare a 10 µM final concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw a 20 mM stock aliquot of this compound completely at room temperature.

  • Prepare an intermediate dilution: Add 5 µL of the 20 mM stock to 995 µL of cell culture medium to create a 100 µM solution (in 0.5% DMSO).

  • Place the required volume of final cell culture medium (e.g., 9 mL) into a sterile container on a stir plate with a small, sterile stir bar. Begin stirring at a moderate speed to create a vortex.

  • Add 1 mL of the 100 µM intermediate solution drop-by-drop into the center of the vortex.

  • Allow the final solution to stir for an additional 5 minutes to ensure homogeneity.

  • The final solution contains 10 µM this compound in 0.1% DMSO. Use immediately for your experiment.

Disclaimer: this compound is a fictional compound. The data, protocols, and troubleshooting advice provided are based on general principles for handling poorly water-soluble compounds in a research setting and should be adapted as needed.

Aculene D stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during long-term experiments with Aculene D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general storage recommendations?

This compound is a sesquiterpenoid fungal metabolite. For routine short-term use, it is often shipped at room temperature. However, for long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier. As a general guideline for fungal metabolites, storage at low temperatures is recommended to maintain stability.[1]

Q2: I'm observing a decrease in this compound activity over time in my long-term experiment. What could be the cause?

Decreased activity of this compound in long-term experiments can be attributed to several factors, primarily related to its chemical stability. This compound, as a sesquiterpenoid, may be susceptible to degradation under specific experimental conditions. Key factors influencing stability include temperature, pH, light, and oxygen exposure.[2]

Q3: How does temperature affect the stability of this compound?

Temperature can significantly impact the stability of fungal secondary metabolites like this compound. Studies on similar compounds have shown that storage at room temperature can lead to rapid degradation.[1] For long-term experiments, maintaining a consistent and low temperature is critical. Thermal degradation of terpenes can lead to the formation of various byproducts, altering the compound's activity.[3]

Q4: What is the optimal pH range for maintaining this compound stability in solution?

While specific data for this compound is not available, studies on other sesquiterpene lactones have shown pH-dependent stability. For instance, some related compounds are stable at a lower pH (e.g., 5.5) but lose side chains and degrade at a neutral pH of 7.4, especially at elevated temperatures like 37°C.[4][5] It is advisable to conduct preliminary pH stability studies for your specific experimental buffer.

Q5: Can light or oxygen affect this compound during my experiments?

Yes, terpenes are known to be sensitive to light and oxygen.[2] Photodegradation can occur upon exposure to UV light, leading to the formation of free radicals and subsequent degradation of the compound.[2] Oxidation is another common degradation pathway for terpenoids.[6] It is recommended to handle this compound solutions in a manner that minimizes exposure to light and air, such as using amber vials and inert gas overlays for long-term storage.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues with this compound.

Problem: Inconsistent or non-reproducible experimental results.

If you are experiencing difficulty in reproducing results from earlier experiments, consider the following:

  • Compound Integrity: Was a fresh sample of this compound used? If not, the stored compound may have degraded. It is recommended to re-test with a fresh sample.[7]

  • Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could accelerate degradation.

  • Experimental Conditions: Verify that all experimental parameters, including temperature, pH, and incubation times, are identical to the original experiment.

Problem: Loss of this compound concentration in stock solutions.

  • Storage Conditions: Confirm that the stock solution is stored at the recommended low temperature (e.g., 4°C, -20°C, or -80°C) and protected from light.[1]

  • Solvent Effects: Some solvents can react with sesquiterpenoids over time. For example, alcoholic solvents have been shown to form adducts with sesquiterpene lactones.[8][9] Consider preparing fresh stock solutions more frequently or using an alternative solvent after conducting solubility and stability tests.

  • Container Compatibility: Ensure the storage container is inert and does not interact with this compound. Glass vials are generally preferred over plastic for long-term storage of organic compounds.

Data Summary

The stability of sesquiterpenoids is highly dependent on their specific structure and the experimental conditions. The following table summarizes stability data for related compounds to provide a general reference.

Compound ClassConditionObservationReference
Sesquiterpene LactonespH 7.4, 37°CLoss of side chains[4][5]
Sesquiterpene LactonespH 5.5Stable[4][5]
Fungal Secondary MetabolitesRoom Temperature StorageSignificant degradation[1]
Fungal Secondary Metabolites4°C or -80°C StorageReduced degradation[1]
TerpenesUV Light ExposurePhotodegradation[2]
TerpenesAir ExposureOxidation[2][6]
Sesquiterpene Lactones in Ethanol25°C and 30°C Storage (3 years)32% and 37% decrease in content, respectively[8]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable, pure solvent (e.g., DMSO, Ethanol).

  • Preparation of Test Solutions: Dilute the this compound stock solution to the final experimental concentration in your aqueous buffer at various pH values (e.g., pH 5.5, 6.5, 7.4).

  • Incubation: Incubate the test solutions at the desired experimental temperatures (e.g., 25°C and 37°C). Protect the solutions from light.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 96 hours), withdraw an aliquot from each test solution.

  • Quenching and Storage: Immediately quench any potential reaction by freezing the aliquot at -80°C until analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each pH and temperature condition to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Varying pH and Temperature) prep_stock->prep_test incubation Incubate Samples (Protected from Light) prep_test->incubation sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) incubation->sampling analysis Analyze this compound Concentration (HPLC/LC-MS) sampling->analysis evaluation Evaluate Stability Profile analysis->evaluation

Caption: Workflow for this compound Stability Assessment.

degradation_pathway Potential Degradation Pathways for Sesquiterpenoids aculene_d This compound (Sesquiterpenoid) hydrolysis Hydrolysis (pH dependent) aculene_d->hydrolysis oxidation Oxidation (Air exposure) aculene_d->oxidation photodegradation Photodegradation (Light exposure) aculene_d->photodegradation degraded_products Degradation Products (Loss of Activity) hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Potential Degradation Pathways for this compound.

troubleshooting_guide Troubleshooting Guide for this compound Stability start Inconsistent Results or Loss of Activity check_storage Check Storage Conditions (Temp, Light, Air) start->check_storage check_ph Verify pH of Solution start->check_ph check_freshness Use Freshly Prepared Solution/Stock start->check_freshness improper_storage Improper Storage? check_storage->improper_storage incorrect_ph pH Unstable? check_ph->incorrect_ph old_solution Solution Aged? check_freshness->old_solution remediate_storage Action: Store at -20°C or below, protect from light/air improper_storage->remediate_storage Yes retest Retest Experiment improper_storage->retest No remediate_ph Action: Conduct pH stability test and adjust buffer incorrect_ph->remediate_ph Yes incorrect_ph->retest No remediate_freshness Action: Prepare fresh solutions before each experiment old_solution->remediate_freshness Yes old_solution->retest No remediate_storage->retest remediate_ph->retest remediate_freshness->retest

Caption: Troubleshooting Decision Tree for this compound.

References

Technical Support Center: Optimizing Aculene D Concentration for Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aculene D for quorum sensing (QS) inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound in quorum sensing inhibition?

A1: this compound is hypothesized to function as a competitive inhibitor for the binding of autoinducers (AIs) to their cognate receptor proteins in Gram-negative bacteria.[1][2] By occupying the binding site on transcriptional regulators (like LuxR-type proteins), this compound prevents the conformational changes required for the activation of QS-regulated genes, which control virulence factor production and biofilm formation.[2][3]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: For initial screening and optimization, a concentration range of 1 µM to 100 µM is recommended. This range is based on the effective concentrations observed for various classes of quorum sensing inhibitors (QSIs), such as furanones and flavonoids.[4][5] It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration for your specific bacterial strain and experimental conditions.

Q3: How can I determine if this compound is exhibiting bactericidal or bacteriostatic effects at my chosen concentration?

A3: To ensure that the observed reduction in virulence or biofilm formation is due to QS inhibition and not simply cell death or growth inhibition, it is essential to perform a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assay.[6] The ideal concentration of this compound for your experiments will be sub-inhibitory, meaning it does not significantly affect bacterial growth.

Q4: Can this compound be used to inhibit quorum sensing in all bacterial species?

A4: The efficacy of this compound is likely to be species-specific, primarily targeting bacteria that utilize N-acyl homoserine lactone (AHL) signaling systems, common in Gram-negative bacteria.[7][8] Its effectiveness against Gram-positive bacteria, which typically use autoinducing peptides (AIPs) for cell-to-cell communication, may be limited unless it targets a conserved element in the respective QS pathway.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable inhibition of quorum sensing. - Inactive Compound: this compound may have degraded due to improper storage or handling. - Incorrect Concentration: The concentration of this compound may be too low to be effective. - Bacterial Resistance: The target bacterium may possess efflux pumps that remove this compound from the cell. - Inappropriate Assay: The chosen reporter assay may not be sensitive enough to detect subtle changes in QS activity.- Verify the integrity and purity of your this compound stock. - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 500 µM).[10] - Consider using a known efflux pump inhibitor in conjunction with this compound. - Utilize a more sensitive reporter strain or a different QS-regulated phenotype for assessment.
High variability between experimental replicates. - Inconsistent Inoculum: The initial bacterial cell density was not standardized across replicates. - Uneven Compound Distribution: this compound was not uniformly mixed into the growth medium. - Edge Effects in Microplates: Evaporation or temperature gradients in the outer wells of microtiter plates can affect bacterial growth and QS.- Standardize the inoculum to a specific optical density (OD) at the start of each experiment.[4] - Ensure thorough mixing of this compound into the medium before inoculating with bacteria. - Avoid using the outermost wells of microtiter plates for critical experiments or fill them with sterile medium to minimize edge effects.
Observed inhibition of bacterial growth at the desired this compound concentration. - Cytotoxicity: this compound may exhibit bactericidal or bacteriostatic effects at the tested concentration.- Determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. - Select a concentration for your QS inhibition assays that is well below the MIC (e.g., 1/4 or 1/8 MIC).
Precipitation of this compound in the growth medium. - Low Solubility: this compound may have poor solubility in aqueous media. - Incorrect Solvent: The solvent used to dissolve this compound may not be compatible with the growth medium.- Prepare a higher concentration stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it into the growth medium.[11] Ensure the final solvent concentration does not affect bacterial growth. - Test different biocompatible solvents for improved solubility.

Experimental Protocols & Data

Table 1: Example Dose-Response of this compound on P. aeruginosa Virulence Factor Production
This compound Concentration (µM)Elastase Activity (% Inhibition)Pyocyanin Production (% Inhibition)Bacterial Growth (OD600)
0 (Control)0 ± 5.20 ± 4.81.5 ± 0.1
115 ± 3.112 ± 2.51.5 ± 0.1
1045 ± 4.540 ± 3.91.4 ± 0.2
5085 ± 6.182 ± 5.31.4 ± 0.1
10092 ± 5.890 ± 4.71.3 ± 0.2
200 (MIC)98 ± 3.995 ± 4.10.2 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare this compound dilutions: Serially dilute this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Luria-Bertani broth) to achieve a range of concentrations (e.g., 0.1 µM to 512 µM).[6]

  • Prepare bacterial inoculum: Dilute an overnight culture of the test bacterium to a final concentration of approximately 5 x 105 CFU/mL in the growth medium.

  • Inoculate the plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubate: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Protocol 2: Biofilm Inhibition Assay
  • Prepare this compound dilutions: In a 96-well microtiter plate, prepare serial dilutions of this compound at sub-inhibitory concentrations in a suitable growth medium.

  • Inoculate with bacteria: Add a standardized bacterial suspension (e.g., OD600 of 0.05) to each well.[4]

  • Incubate: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Wash: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Stain biofilm: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Wash and solubilize: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound crystal violet with 95% ethanol (B145695) or 33% acetic acid.

  • Quantify: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. A decrease in absorbance compared to the untreated control indicates biofilm inhibition.

Visualizing Pathways and Workflows

QS_Inhibition_Pathway This compound Mechanism of Action cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL synthesis Receptor Transcriptional Regulator (e.g., LuxR) AHL->Receptor binds & activates DNA Target Genes Receptor->DNA activates transcription Virulence Virulence Factors & Biofilm Formation DNA->Virulence expression Aculene_D This compound Aculene_D->Receptor competitively binds & inhibits

Caption: this compound competitively inhibits AHL binding to its receptor.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start mic Determine MIC of this compound start->mic sub_mic Select Sub-MIC Concentrations mic->sub_mic dose_response Dose-Response Analysis (Virulence Factor Assays) sub_mic->dose_response biofilm Biofilm Inhibition Assay sub_mic->biofilm data_analysis Data Analysis & Interpretation dose_response->data_analysis biofilm->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's anti-QS activity.

References

Technical Support Center: Aculene D and Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation products of Aculene D is not currently available in published literature. This guide provides a generalized framework for researchers working with novel fungal metabolites like this compound, focusing on best practices for stability assessment and troubleshooting potential interference from degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a fungal metabolite that has been shown to exhibit quorum sensing (QS) inhibitory activity.[1] Quorum sensing is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. By inhibiting QS, this compound can potentially reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of developing resistance.

Q2: What are potential degradation pathways for a compound like this compound?

While specific pathways for this compound are uncharacterized, fungal metabolites with complex structures can be susceptible to several degradation pathways under typical experimental and storage conditions. These can include:

  • Hydrolysis: Ester or amide bonds, if present, can be cleaved in the presence of water, especially at non-neutral pH.

  • Oxidation: Functional groups such as hydroxyls or unsaturated bonds can be susceptible to oxidation, which can be initiated by exposure to air, light, or certain chemicals.

  • Photodegradation: Exposure to UV or visible light can induce chemical changes in light-sensitive molecules.

  • Thermal Degradation: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the compound.

Q3: How can I assess the stability of this compound in my experimental setup?

To assess the stability of this compound, it is recommended to perform forced degradation studies.[2][3][4][5] These studies involve subjecting the compound to a range of stress conditions to predict its stability and identify potential degradation products.[2][3][4][5]

Q4: What analytical techniques are suitable for identifying and quantifying this compound and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful technique for this purpose.[6][7][8][9] HPLC can separate this compound from its degradation products, while UV and MS detectors can be used for quantification and identification, respectively.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variable experimental results or loss of this compound activity over time. Degradation of this compound in solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping tubes in foil. 4. Perform a time-course experiment to assess the stability of this compound in your specific experimental buffer and conditions.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.1. Conduct forced degradation studies to generate and identify potential degradation products. 2. Develop a stability-indicating HPLC method that can resolve this compound from all potential degradation products. 3. If a degradation product is identified, assess its potential interference with your assay.
Inconsistent quantification of this compound. Co-elution of this compound with a degradation product in HPLC.1. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between this compound and other peaks. 2. Use a mass spectrometer for detection, as it can often differentiate between compounds with the same retention time but different masses.

Data Presentation

When conducting stability studies, it is crucial to present the data in a clear and organized manner. Below are example tables for summarizing quantitative data from a forced degradation study.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress Condition Duration This compound Remaining (%) Total Degradation Products (%) Number of Major Degradants (>1%)
0.1 M HCl24 hours85.214.82
0.1 M NaOH24 hours63.736.33
3% H₂O₂24 hours92.17.91
Heat (80°C)48 hours78.521.52
Light (Xenon lamp)72 hours95.34.71

Table 2: HPLC Retention Times of this compound and its Major Degradation Products

Compound Retention Time (min) Relative Retention Time (vs. This compound)
This compound12.51.00
Degradant 18.20.66
Degradant 210.10.81
Degradant 314.81.18

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an untreated control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • This compound

  • Forced degradation samples of this compound

  • Acetonitrile (HPLC grade)

  • Formic acid

  • C18 HPLC column

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: DAD at 200-400 nm or MS in full scan mode.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject a mixture of the forced degradation samples.

    • Evaluate the resolution between the this compound peak and any new peaks that appear.

    • If co-elution occurs, adjust the gradient slope, initial and final mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow cluster_outcome Outcome A This compound Stock Solution B Forced Degradation (Acid, Base, Oxidative, Heat, Light) A->B C HPLC Method Development & Optimization B->C D Analysis of Degraded Samples C->D E Peak Purity Analysis (DAD / MS) D->E G Validated Stability-Indicating Method D->G F Identification of Degradants (MS/MS, NMR) E->F H Characterization of Degradation Products F->H I Assessment of Interference H->I quorum_sensing_inhibition cluster_bacteria Bacterial Cell A Signal Synthase (e.g., LuxI) B Autoinducer (e.g., AHL) A->B Synthesis C Receptor Protein (e.g., LuxR) B->C Binding D Target Gene Expression (Virulence, Biofilm) C->D Activation E This compound E->A Inhibits E->C Blocks Binding

References

Aculene D Technical Support Center: Troubleshooting Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to avoid the precipitation of Aculene D in cell culture media. The following information is based on general principles of cell culture and compound handling, as specific solubility data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a fungal metabolite originally isolated from Penicillium sp. and Aspergillus aculeatus.[1] It is identified as a sesquiterpenoid and is noted for its quorum sensing (QS) inhibitory activity against certain bacteria, such as Chromobacterium violaceum.[2] This activity makes it a compound of interest in studies related to bacterial communication and biofilm formation.

Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?

Precipitation of a compound like this compound in aqueous-based cell culture media is often due to its low water solubility.[3] Several factors can contribute to this:

  • High Concentration: The final concentration of this compound in the media may have exceeded its solubility limit.

  • Solvent Shock: When a concentrated stock solution of a lipophilic compound (often in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of the solution and form a precipitate.[3]

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of compounds.[3] Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4.[3]

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can sometimes lead to precipitation.[4][5]

Q3: What are the negative consequences of this compound precipitation in my experiment?

The precipitation of this compound can significantly compromise the accuracy and reproducibility of your experimental results. The actual concentration of the dissolved, biologically active compound will be lower than intended and unknown.[3] Additionally, the solid particles can have unintended physical effects on the cells, potentially leading to cytotoxicity or other artifacts unrelated to the pharmacological activity of this compound.[3]

Troubleshooting Guide

If you are experiencing this compound precipitation, consider the following troubleshooting steps:

Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.

This is a common sign of "solvent shock" where the compound's solubility limit is exceeded upon rapid dilution.

  • Slower Addition and Mixing: Add the this compound stock solution drop-wise to the culture medium while gently swirling or stirring. This helps to disperse the compound quickly and avoid high local concentrations.[3]

  • Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[3]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually decrease the concentration of the organic solvent.[3]

Issue: Precipitate forms over time while the culture is in the incubator.

This could be due to the compound's limited stability in the aqueous environment, temperature fluctuations, or interactions with media components.

  • Regular Visual Inspection: Frequently inspect your culture plates for any signs of precipitation.

  • Solubility Testing: It is highly recommended to perform a solubility test of this compound in your specific cell culture medium before starting your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. A brief sonication might aid dissolution if necessary.

  • Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Diluting this compound into Culture Media

To minimize precipitation, it is crucial to dilute the this compound stock solution into the culture medium carefully.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed. Ensure the final concentration of the vehicle solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the calculated volume of the this compound stock solution drop-by-drop to the pre-warmed culture medium while gently swirling the flask or plate.

  • Visually inspect the medium for any signs of precipitation immediately after addition and before applying it to your cells.

Data Presentation

As there is no readily available quantitative data on this compound solubility, researchers should empirically determine its solubility in their specific experimental conditions. The following table can be used as a template to record your findings.

Solvent/MediumTemperature (°C)Maximum Soluble Concentration (µM)Observations (e.g., clear, slight haze, precipitate)
DMSO25
Ethanol25
PBS (pH 7.4)37
DMEM + 10% FBS37
RPMI-1640 + 10% FBS37
Your specific medium37

Visualizations

Diagram 1: Experimental Workflow to Minimize Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Media cluster_result Outcome prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Store at -20°C prep3->prep4 dil2 Calculate Dilution prep4->dil2 Use Stock dil1 Pre-warm Media (37°C) dil3 Drop-wise Addition with Swirling dil1->dil3 dil2->dil3 dil4 Visual Inspection dil3->dil4 res1 No Precipitation dil4->res1 Clear Solution res2 Precipitation dil4->res2 Turbidity Observed

Caption: Workflow for preparing and diluting this compound to prevent precipitation.

Diagram 2: Logical Relationship of Factors Causing Precipitation

G cluster_compound Compound Properties cluster_process Experimental Process cluster_media Media Composition prop1 Low Aqueous Solubility of this compound precip This compound Precipitation prop1->precip proc1 High Final Concentration proc1->precip proc2 Rapid Dilution (Solvent Shock) proc2->precip proc3 Sub-optimal Temperature proc3->precip proc4 Incorrect pH proc4->precip media1 Interaction with Salts media1->precip media2 Interaction with Proteins media2->precip

Caption: Factors contributing to the precipitation of this compound in culture media.

References

Technical Support Center: Aculene D Violacein Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aculene D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during violacein (B1683560) inhibition assays using this compound.

I. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question 1: Why am I observing high variability in violacein inhibition between my replicate wells treated with this compound?

Answer:

High variability between replicates is a common issue in microplate assays and can stem from several factors related to experimental technique and conditions.

Possible Causes and Solutions:

  • Inconsistent Inoculum Density: Uneven bacterial cell numbers at the start of the experiment will lead to varied violacein production.

    • Solution: Standardize your bacterial inoculum. Before adding to the wells, measure the optical density (OD) of your overnight culture (e.g., at 600 nm) and dilute it to a consistent starting OD for every experiment. Ensure the culture is thoroughly mixed before aliquoting.[1]

  • Uneven Temperature or Aeration: Temperature gradients across the incubator or inadequate aeration can affect bacterial growth and metabolism, leading to inconsistent violacein production.

    • Solution: Ensure your incubator maintains a uniform temperature. For microplates, using breathable seals can improve aeration. Avoid stacking plates, which can create temperature and gas exchange inconsistencies.[1]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter bacterial growth and this compound efficacy.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.[1]

  • Pipetting Errors: Small inaccuracies in pipetting this compound, bacterial culture, or media can lead to significant differences in final concentrations and results.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate to avoid cross-contamination. When adding reagents, pipette gently against the side of the well to avoid splashing and ensure accurate volume transfer.[2]

Data Presentation: Example of High Replicate Variability

ReplicateThis compound (µg/mL)OD 595 nm (Violacein)% Inhibition
1500.4555%
2500.2575%
3500.6040%
Average 50 0.43 56.7%
Std Dev 0.176 17.6%
Control01.000%

A high standard deviation indicates significant variability that needs to be addressed using the solutions above.

Question 2: My positive control (bacteria without this compound) shows little to no violacein production. What went wrong?

Answer:

Failure to produce violacein in the positive control points to a fundamental issue with the bacterial culture or the assay conditions, as this compound is not a factor in these wells.

Possible Causes and Solutions:

  • Suboptimal Growth Conditions: Chromobacterium violaceum requires specific conditions for robust growth and violacein production.

    • Solution: Ensure optimal growth conditions are met. The highest yields of violacein are typically obtained in liquid medium, in the absence of light, at a pH of 7.0, and a temperature of 28°C for 24 hours.[3][4]

  • Nutrient-Depleted Media: The biosynthesis of violacein is dependent on the availability of L-tryptophan as a precursor.

    • Solution: Use fresh, properly prepared culture media. L-tryptophan is a key carbon source for violacein production.[3] Some studies also note that methionine is a requirement for growth.[3][4]

  • Bacterial Strain Issues: The viability or violacein-producing capability of your C. violaceum strain may have diminished over time.

    • Solution: Use a fresh culture from a frozen stock. If the problem persists, obtain a new vial of the strain from a reputable supplier.

Logical Troubleshooting Flow for No Violacein in Positive Control

start No Violacein in Positive Control check_culture Is the C. violaceum culture viable? start->check_culture check_media Is the culture medium fresh and correctly prepared? check_culture->check_media Yes new_culture Prepare fresh culture from frozen stock. check_culture->new_culture No check_conditions Are incubation conditions (temp, pH, aeration) optimal? check_media->check_conditions Yes new_media Prepare fresh media, ensure L-tryptophan. check_media->new_media No check_conditions->new_culture Yes, problem persists adjust_conditions Adjust incubator to 28-30°C, pH 7.0. check_conditions->adjust_conditions No

Caption: Troubleshooting workflow for absent violacein production.

Question 3: this compound appears to inhibit bacterial growth at concentrations where I expect to see only violacein inhibition. How can I differentiate between anti-quorum sensing and antimicrobial activity?

Answer:

This is a critical aspect of screening for quorum sensing inhibitors. It's essential to confirm that this compound is inhibiting the signaling pathway for violacein production and not simply killing the bacteria.

Experimental Protocol: Differentiating Anti-QS vs. Antimicrobial Effects

  • Parallel Assays: Set up two identical 96-well plates.

    • Plate A (Violacein Quantification): This will be your standard violacein inhibition assay.

    • Plate B (Growth Measurement): This plate will be used to measure bacterial growth by reading the optical density at 600 nm (OD600).

  • Serial Dilution: Prepare serial dilutions of this compound in both plates. Include positive (no this compound) and negative (no bacteria) controls.

  • Inoculation: Inoculate both plates with the same standardized C. violaceum culture.

  • Incubation: Incubate both plates under identical conditions (e.g., 28-30°C for 24 hours with shaking).[5]

  • Reading:

    • Plate B: Before violacein extraction, read the OD600 of each well to quantify bacterial growth.

    • Plate A: Proceed with violacein extraction (e.g., using DMSO) and read the absorbance at ~585-595 nm.[5]

  • Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control in Plate B.

    • Calculate the percentage of violacein inhibition for each this compound concentration relative to the positive control in Plate A.

    • A true anti-quorum sensing effect is observed when there is significant violacein inhibition at concentrations that do not significantly inhibit bacterial growth.[6]

Data Presentation: Comparing Growth and Violacein Inhibition

This compound (µg/mL)Avg. Growth (OD600)% Growth InhibitionAvg. Violacein (OD595)% Violacein InhibitionInterpretation
0 (Control)0.850%1.200%Baseline
100.832%0.7240%Anti-QS Activity
200.815%0.3670%Anti-QS Activity
400.797%0.1290%Anti-QS Activity
800.4251%0.0596%Antimicrobial Effect
1600.1088%0.0298%Antimicrobial Effect

II. Frequently Asked Questions (FAQs)

What is the mechanism of violacein production in Chromobacterium violaceum?

Violacein production is a classic example of a process regulated by quorum sensing (QS).[7] Bacteria produce and release signaling molecules called N-acylhomoserine lactones (AHLs).[8] When the bacterial population density increases, the concentration of AHLs reaches a threshold, leading to coordinated gene expression.

In C. violaceum, the CviI/R system governs this process.[9]

  • CviI: An AHL synthase that produces the signal molecule (e.g., C6-HSL or C10-HSL).[10][11]

  • CviR: A cytoplasmic receptor that binds to the AHL signal molecule.

  • Activation: The CviR-AHL complex then binds to promoter regions of target genes, activating the vioABCDE operon, which contains the genes necessary for the synthesis of violacein from tryptophan.[11][12]

cluster_cell C. violaceum Cell CviI CviI Synthase AHL AHL (Signal) CviI->AHL synthesizes CviR CviR Receptor vio_operon vioABCDE operon CviR->vio_operon activates AHL->CviR binds to AHL_out AHL signals (extracellular) AHL->AHL_out diffusion Violacein Violacein vio_operon->Violacein synthesizes

Caption: Quorum sensing pathway for violacein production.

What is the proposed mechanism of action for this compound?

This compound is a competitive inhibitor of the CviR receptor. It is designed to mimic the structure of the natural AHL signaling molecule, allowing it to bind to the CviR receptor. However, this binding is non-productive and does not induce the conformational change required for CviR to activate the vio operon. By occupying the binding site, this compound prevents the natural AHL molecules from activating the pathway, thereby inhibiting violacein production without affecting bacterial viability at therapeutic concentrations.

What is the standard protocol for quantifying violacein?

The most common method involves solvent extraction followed by spectrophotometry.

Detailed Protocol:

  • Cell Lysis: After incubation (e.g., 24 hours), centrifuge the 96-well plate or individual microcentrifuge tubes to pellet the bacterial cells. Discard the supernatant.

  • Extraction: Add a fixed volume of Dimethyl Sulfoxide (DMSO) to each well or tube (e.g., 200 µL).[5]

  • Solubilization: Resuspend the pellets thoroughly by vortexing or shaking the plate for 15-30 minutes to ensure complete extraction of the purple violacein pigment.[5][10]

  • Clarification: Centrifuge the samples again to pellet any cell debris.

  • Measurement: Carefully transfer the violacein-containing DMSO supernatant to a new, clear, flat-bottom 96-well plate.

  • Reading: Measure the absorbance at a wavelength between 575 nm and 595 nm using a microplate reader.[5][10]

  • Calculation: Calculate the percentage of inhibition relative to the untreated control after subtracting the absorbance of a blank control (DMSO only).

What are common sources of error when using a microplate reader for this assay?

Answer:

Microplate readers are sensitive instruments, and several factors can lead to inconsistent or inaccurate readings.

Common Pitfalls and Best Practices:

  • Incorrect Wavelength: Using a wavelength outside the optimal absorbance peak for violacein (~585 nm in DMSO) will result in low signal and poor data quality.[13]

  • Air Bubbles: Bubbles in the wells can scatter light and cause erroneously high absorbance readings.

    • Solution: Visually inspect the plate for bubbles before reading. If present, they can be popped with a sterile pipette tip.[13]

  • Condensation: Condensation on the plate lid can interfere with the light path.

    • Solution: Allow the plate to equilibrate to room temperature before reading. Ensure the reader's optics are clean.

  • Reader Settings:

    • Number of Flashes: For absorbance assays, increasing the number of flashes per well can reduce variability by averaging out minor fluctuations.[14]

    • Well Scanning: If you suspect uneven cell distribution at the bottom of the wells, use a well-scanning feature (e.g., orbital or spiral scan) to measure the absorbance across a larger area of the well, rather than just the center.[2][14]

  • Improper Blanks: Failing to subtract the background absorbance from the solvent (DMSO) and media can artificially inflate your results.

    • Solution: Always include blank wells containing only DMSO and media to use for background correction.[5]

References

Aculene D off-target effects in bacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aculene D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in bacterial assays and to help troubleshoot potential off-target effects. Our goal is to help you achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic antimicrobial compound designed to inhibit bacterial growth by targeting DNA gyrase, an essential enzyme in bacteria responsible for relieving topological stress in DNA during replication.[1] By binding to the DNA gyrase-DNA complex, this compound stabilizes it, leading to double-strand DNA breaks that are fatal to the bacterium.[1]

Q2: Are there any known off-target effects of this compound in bacterial assays?

A2: While this compound is highly selective for bacterial DNA gyrase, cross-reactivity with other cellular components can occur, particularly at high concentrations. A potential off-target effect observed in some bacterial species is the inhibition of protein synthesis. This is thought to occur through non-specific binding to ribosomal subunits. Researchers should be aware of this possibility when interpreting results, especially if phenotypes unrelated to DNA replication stress are observed.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and should be stored as a stock solution at -20°C. For experiments, it is recommended to dilute the stock solution in the appropriate culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects bacterial growth (typically ≤1%).

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: I am observing significant variability in my MIC assays with this compound. What are the possible causes and how can I troubleshoot this?

A: Variability in MIC results can stem from several factors related to experimental setup and execution.[2][3]

Possible Causes:

  • Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low may result in false susceptibility.[3]

  • Media Composition: The type and pH of the culture medium can influence the activity of this compound.

  • Incubation Conditions: Variations in temperature and incubation time can affect bacterial growth rates and, consequently, the observed MIC.[4]

  • Compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to inaccurate results.

Recommended Actions:

  • Standardize Inoculum Preparation: Ensure a consistent starting bacterial density (e.g., 5 x 10^5 CFU/mL) for all assays.[3][5] This can be achieved by measuring the optical density (OD600) of an overnight culture and diluting it to the target concentration.

  • Use Consistent Media and pH: Use the same batch of culture medium for all related experiments and verify that the pH is within the optimal range for both the bacteria and this compound activity.

  • Control Incubation Parameters: Maintain a constant incubation temperature (e.g., 37°C) and a fixed incubation period (e.g., 18-24 hours).[4]

  • Check for Solubility: Visually inspect your assay plates for any signs of precipitation, especially in wells with higher concentrations of this compound. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible.

Problem 2: Unexpected Cytotoxicity or Atypical Phenotypes

Q: I am observing bacterial cell death, but the phenotype is not consistent with DNA damage. Could this be an off-target effect?

A: Yes, observing phenotypes that do not align with the known mechanism of action of this compound (i.e., DNA damage and cell filamentation) may indicate off-target effects.

Possible Causes:

  • High Compound Concentration: Off-target effects are more likely to occur at concentrations significantly above the MIC.

  • Secondary Target Engagement: As mentioned, this compound may have a secondary, lower-affinity target, such as components of the protein synthesis machinery.

Recommended Actions:

  • Perform a Dose-Response Analysis: Conduct a detailed dose-response experiment to determine if the atypical phenotype is concentration-dependent.

  • Investigate Alternative Pathways: Use molecular or biochemical assays to investigate other potential cellular processes that might be affected. For example, you could perform a protein synthesis inhibition assay.

  • Whole-Genome Sequencing of Resistant Mutants: Isolate spontaneous mutants resistant to this compound and sequence their genomes to identify mutations. If mutations are found in genes other than those for DNA gyrase, it could point to an off-target mechanism.

Data Presentation

Table 1: On-Target vs. Off-Target Activity of this compound

Organism/Cell LineTargetAssay TypeIC50 / MIC (µg/mL)
Escherichia coliDNA GyraseMIC2
Staphylococcus aureusDNA GyraseMIC4
HEK293 (Human)Topoisomerase IICytotoxicity (MTT)>128

This table illustrates the selectivity of this compound for its bacterial target over the human homolog, topoisomerase II.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard methods for determining the minimum inhibitory concentration of an antimicrobial agent.[3][6]

  • Prepare this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Prepare Bacterial Inoculum:

    • Grow a bacterial culture overnight at 37°C.

    • Dilute the overnight culture in fresh broth to an OD600 that corresponds to approximately 1 x 10^6 CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Diagram 1: this compound Mechanism of Action cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway AculeneD_on This compound DNAGyrase Bacterial DNA Gyrase AculeneD_on->DNAGyrase Inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division AculeneD_off This compound (High Conc.) Ribosome Bacterial Ribosome AculeneD_off->Ribosome Inhibits (Non-specific) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Cell_Viability Cell Viability Protein_Synthesis->Cell_Viability

Caption: this compound's on-target and potential off-target pathways.

Diagram 2: Troubleshooting Inconsistent MIC Results Problem Inconsistent MIC Results Cause1 Inoculum Density Variation Problem->Cause1 Cause2 Media Composition/pH Issues Problem->Cause2 Cause3 Incubation Condition Variability Problem->Cause3 Solution1 Standardize Inoculum Prep (OD600) Cause1->Solution1 Solution2 Use Consistent Media Batch & Check pH Cause2->Solution2 Solution3 Control Temp & Incubation Time Cause3->Solution3

Caption: Logic diagram for troubleshooting inconsistent MIC results.

Diagram 3: Workflow for Investigating Off-Target Effects Start Observe Atypical Phenotype DoseResponse Perform Dose-Response Assay Start->DoseResponse ConcentrationDependent Is Phenotype Concentration-Dependent? DoseResponse->ConcentrationDependent InvestigatePathways Investigate Alternative Pathways (e.g., Protein Synthesis Assay) ConcentrationDependent->InvestigatePathways Yes RevisitMechanism Re-evaluate Primary Mechanism ConcentrationDependent->RevisitMechanism No ResistantMutants Isolate & Sequence Resistant Mutants InvestigatePathways->ResistantMutants IdentifyOffTarget Identify Potential Off-Target ResistantMutants->IdentifyOffTarget

Caption: Experimental workflow for investigating off-target effects.

References

Improving the yield of Aculene D from fungal fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Aculene D from fungal fermentation with Aspergillus aculeatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a norsesquiterpene, a type of secondary metabolite with a C14 skeleton. It is naturally produced by the filamentous fungus Aspergillus aculeatus. The biosynthesis of this compound involves a terpene cyclase (AneC) and three key cytochrome P450 monooxygenases (AneD, AneF, and AneG) that catalyze a stepwise demethylation process from an ent-daucane precursor.[1][2]

Q2: What are the major challenges in optimizing this compound fermentation yield?

A2: The primary challenges include:

  • Low baseline production: Wild-type strains of Aspergillus aculeatus may not produce this compound in high quantities under standard laboratory conditions.

  • Complex regulatory networks: The expression of the this compound biosynthetic gene cluster is controlled by a complex interplay of pathway-specific and global transcriptional regulators, which are influenced by environmental cues.[3][4]

  • Suboptimal fermentation conditions: Key parameters such as media composition, pH, temperature, and aeration must be finely tuned to favor secondary metabolism over primary growth.[5][6]

  • Metabolite degradation or feedback inhibition: The accumulation of this compound or other related metabolites could potentially inhibit its own production.

Q3: What analytical methods are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound in complex fermentation extracts.[7][8][9][10] This technique allows for the selective detection of the target molecule based on its mass-to-charge ratio and fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No this compound Production 1. Inappropriate fermentation medium.- Optimize Carbon Source: Test different carbon sources such as glucose, sucrose, maltose, or complex carbohydrates like wheat bran. Start with a concentration of 30-50 g/L.[11][12] - Optimize Nitrogen Source: Evaluate various organic (e.g., yeast extract, peptone, corn steep liquor) and inorganic (e.g., sodium nitrate, ammonium (B1175870) sulfate) nitrogen sources. A C:N ratio optimization is critical for secondary metabolite production.[13][14]
2. Suboptimal pH of the culture medium.- The optimal pH for growth and secondary metabolism in Aspergillus species is typically in the slightly acidic to neutral range (pH 5.5 - 7.0).[6] - Perform a pH curve experiment, testing initial pH values from 5.0 to 7.5. - Use appropriate buffers (e.g., phosphate (B84403) buffer) to maintain pH stability during fermentation.
3. Incorrect incubation temperature.- Most Aspergillus species have an optimal temperature for secondary metabolite production between 25°C and 30°C.[5] - Test a range of temperatures (e.g., 24°C, 28°C, 32°C) to find the optimum for this compound production.
4. Inadequate aeration or agitation.- Secondary metabolism is often sensitive to oxygen levels. - Optimize the shaker speed (e.g., 150-200 rpm) in shake flask cultures to ensure sufficient oxygen transfer without causing excessive shear stress.[6][15] - For bioreactors, test different aeration rates (vvm - vessel volumes per minute) and agitation speeds.[15]
5. Harvesting at the wrong time point.- this compound is a secondary metabolite, meaning its production typically begins during the stationary phase of fungal growth. - Conduct a time-course experiment, harvesting samples every 24-48 hours for 10-14 days to identify the peak production time.
High Biomass, Low this compound Yield 1. Nutrient conditions favor primary metabolism (growth) over secondary metabolism.- Nutrient Limitation: Induce secondary metabolism by limiting a key nutrient, such as nitrogen or phosphate, after an initial growth phase. - Carbon Source: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite gene clusters. Consider using a slower-release carbon source or a fed-batch strategy.
2. Regulatory gene repression.- Overexpression of positive global regulators (e.g., LaeA) or pathway-specific transcription factors within the this compound gene cluster can enhance production.[3][4][16] - Knocking out negative regulators (repressors) is another advanced genetic strategy.
Inconsistent Yields Between Batches 1. Variability in inoculum preparation.- Standardize the inoculum preparation by using a consistent spore concentration (e.g., 1 x 10^6 spores/mL) and a defined seed culture medium and incubation time.[11]
2. Inconsistent media preparation.- Ensure all media components are accurately weighed and fully dissolved. Sterilize under consistent conditions to avoid degradation of sensitive components.
3. Fluctuations in physical parameters.- Use calibrated equipment to ensure consistent temperature, pH, and agitation speed across all experiments.

Data Presentation: Illustrative Fermentation Parameters

The following tables provide an illustrative example of how different fermentation parameters could affect this compound yield. This data is hypothetical and intended to serve as a template for experimental design.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (40 g/L)Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
GlucoseYeast Extract15.225.1
SucroseYeast Extract14.832.5
Maltose Yeast Extract 14.5 45.8
GlucosePeptone16.118.9
SucrosePeptone15.524.3
MaltosePeptone15.138.2
GlucoseSodium Nitrate12.315.4
SucroseSodium Nitrate11.919.8
MaltoseSodium Nitrate11.528.6

Table 2: Effect of pH and Temperature on this compound Yield (Using Maltose and Yeast Extract)

Initial pHTemperature (°C)Biomass (g/L)This compound Yield (mg/L)
5.52513.848.2
5.52814.155.7
5.53014.551.3
6.5 25 14.2 62.5
6.5 28 14.6 78.9
6.53014.965.4
7.52513.542.1
7.52813.951.6
7.53014.245.8

Experimental Protocols

Protocol 1: Fermentation of Aspergillus aculeatus for this compound Production
  • Inoculum Preparation:

    • Grow A. aculeatus on Potato Dextrose Agar (PDA) plates at 28°C for 7 days until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

    • Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., PDB) with 1 mL of the spore suspension.

    • Incubate at 28°C, 180 rpm for 48 hours.

  • Production Fermentation:

    • Prepare the production medium (e.g., 40 g/L Maltose, 5 g/L Yeast Extract, 0.5 g/L KH2PO4, 0.5 g/L MgSO4·7H2O). Adjust the initial pH to 6.5.

    • Dispense 100 mL of the production medium into 500 mL baffled flasks and sterilize.

    • Inoculate each production flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C, 180 rpm for 10-12 days.

Protocol 2: Extraction of this compound
  • Biomass Separation:

    • After fermentation, separate the mycelium from the culture broth by vacuum filtration.

  • Broth Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude broth extract.

  • Mycelial Extraction:

    • Freeze-dry the collected mycelium and grind it into a fine powder.

    • Extract the mycelial powder with methanol (B129727) (3 x 200 mL) using sonication for 30 minutes each time.

    • Filter the extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

    • Combine the broth and mycelial extracts for analysis.

Protocol 3: Quantification of this compound by HPLC-MS/MS
  • Sample Preparation:

    • Dissolve the dried crude extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions (Representative):

    • HPLC System: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound would need to be determined using a pure standard.

Visualizations

Aculene_D_Biosynthesis FPP Farnesyl Diphosphate Daucadiene Dauca-4,7-diene FPP->Daucadiene AneC (Terpene Cyclase) Intermediate1 Hydroxylated Intermediate Daucadiene->Intermediate1 AneD (P450) Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 AneF (P450) Intermediate3 Carbonyl Intermediate Intermediate2->Intermediate3 AneG (P450) AculeneD This compound Intermediate3->AculeneD Decarboxylation

Caption: Biosynthetic pathway of this compound from FPP.

Regulatory_Pathway cluster_signals Environmental Signals cluster_regulators Regulatory Network pH pH GlobalRegulators Global Regulators (e.g., LaeA, VeA, CreA, PacC) pH->GlobalRegulators Temp Temperature Temp->GlobalRegulators Carbon Carbon Source Carbon->GlobalRegulators Nitrogen Nitrogen Source Nitrogen->GlobalRegulators PSTF Pathway-Specific Transcription Factor (PSTF) GlobalRegulators->PSTF Controls expression BGC This compound Biosynthetic Gene Cluster PSTF->BGC Activates transcription AculeneD This compound Production BGC->AculeneD Leads to

Caption: Generalized regulatory network for this compound production.

References

Overcoming resistance to Aculene D in bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Aculene D Resistance Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic antibiotic belonging to the novel nitroimidazole class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial chromosome, leading to rapid cell death.

Q2: My bacterial culture, previously susceptible to this compound, has started showing resistance. What are the common mechanisms of resistance?

Resistance to this compound can emerge through several mechanisms. The most commonly observed are:

  • Target Site Mutations: Point mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) can alter the drug-binding site, reducing the efficacy of this compound.

  • Increased Efflux Pump Activity: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, can actively transport this compound out of the cell, preventing it from reaching its intracellular target.

  • Enzymatic Inactivation: Although rare, some bacterial strains may acquire genes encoding enzymes that chemically modify and inactivate this compound.

Q3: How can I confirm the presence of target site mutations in my resistant strain?

The most direct method is to perform Sanger sequencing of the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. Comparing the sequences from your resistant isolate to a susceptible, wild-type strain will reveal any mutations.

Q4: What are the first steps I should take to troubleshoot an unexpected increase in this compound MIC in my experiments?

If you observe a sudden increase in the Minimum Inhibitory Concentration (MIC), we recommend the following initial troubleshooting steps:

  • Confirm the purity of your bacterial culture: Streak the culture on an appropriate agar (B569324) medium to ensure you are working with a pure isolate.

  • Verify the this compound stock solution: Prepare a fresh stock of this compound and verify its concentration. Ensure it has been stored correctly, protected from light and at the recommended temperature.

  • Repeat the MIC determination: Use a standardized method, such as broth microdilution according to CLSI guidelines, to confirm the MIC. Include a known susceptible control strain in your assay.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values for this compound
Potential Cause Troubleshooting Steps
Inoculum variability Standardize the inoculum preparation. Ensure the bacterial suspension is at the correct McFarland turbidity standard (typically 0.5) before dilution.
Media composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as divalent cations can affect the activity of some antibiotics.
Incubation conditions Ensure consistent incubation temperature (35 ± 2 °C) and duration (16-20 hours).
This compound degradation Prepare fresh this compound dilutions for each experiment. This compound solutions may be sensitive to light and prolonged storage at room temperature.
Issue 2: Suspected Efflux Pump-Mediated Resistance
Potential Cause Troubleshooting Steps
Overexpression of efflux pumps Perform a broth microdilution assay to determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A significant (≥4-fold) decrease in MIC in the presence of an EPI suggests efflux pump involvement.
Upregulation of pump-encoding genes Quantify the expression levels of relevant efflux pump genes (e.g., acrA, acrB) using RT-qPCR. Compare the expression in the resistant strain to a susceptible control.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor

This protocol is designed to determine if efflux pump activity contributes to this compound resistance.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

  • Bacterial cultures (test strain and susceptible control)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in two separate 96-well plates.

  • In one plate, supplement the CAMHB with a sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN). The second plate will not contain the EPI.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells of both plates with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria) for each condition.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Compare the MIC values obtained in the presence and absence of the EPI. A ≥4-fold reduction in MIC with the EPI is indicative of efflux-mediated resistance.

Protocol 2: PCR Amplification and Sequencing of the gyrA QRDR

This protocol outlines the steps to identify mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene.

Materials:

  • Genomic DNA extracted from the bacterial strain

  • gyrA forward and reverse primers for the QRDR

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, primers, dNTPs, and Taq polymerase.

    • Use the following cycling conditions (example for E. coli):

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Verification: Run the PCR product on a 1.5% agarose gel to confirm the amplification of a band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using the same forward and reverse primers.

  • Analysis: Align the obtained sequence with the wild-type gyrA sequence from a susceptible reference strain to identify any nucleotide changes and corresponding amino acid substitutions.

Data Presentation

Table 1: Comparative MICs of this compound Against Susceptible and Resistant E. coli Strains
StrainGenotype (gyrA)MIC (µg/mL)MIC with PAβN (20 µg/mL) (µg/mL)Fold-change in MIC with PAβN
ATCC 25922 (Susceptible)Wild-type0.50.51
Strain R-01S83L881
Strain R-02Wild-type1628
Strain R-03S83L, D87N64164

This table illustrates hypothetical data for different resistance profiles.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Resistance Start Observe Increased MIC Confirm_Culture Confirm Culture Purity & this compound Stock Start->Confirm_Culture Repeat_MIC Repeat MIC Assay (with control strain) Confirm_Culture->Repeat_MIC Resistance_Confirmed Resistance Confirmed? Repeat_MIC->Resistance_Confirmed Efflux_Assay Perform MIC Assay with Efflux Pump Inhibitor Resistance_Confirmed->Efflux_Assay Yes End Report Findings Resistance_Confirmed->End No Check_Efflux ≥4-fold MIC Drop? Efflux_Assay->Check_Efflux Sequence_Genes Sequence gyrA/parC QRDRs Check_Efflux->Sequence_Genes No Efflux_Mediated Efflux-Mediated Resistance Check_Efflux->Efflux_Mediated Yes Target_Mutation Target-Site Mutation Resistance Sequence_Genes->Target_Mutation Efflux_Mediated->End Target_Mutation->End

Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.

G cluster_1 This compound Action and Resistance Pathways AculeneD_ext This compound (extracellular) AculeneD_int This compound (intracellular) AculeneD_ext->AculeneD_int Cell Entry DNA_Gyrase DNA Gyrase / Topo IV AculeneD_int->DNA_Gyrase Inhibition Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) AculeneD_int->Efflux_Pump Substrate Target_Mutation Mutated DNA Gyrase (gyrA/parC mutation) AculeneD_int->Target_Mutation No Binding DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA Damage Efflux_Pump->AculeneD_ext Expulsion Target_Mutation->DNA_Replication

Caption: Cellular pathways of this compound action and bacterial resistance.

Technical Support Center: Aculene D & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Aculene D in fluorescence-based assays and may be encountering unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence-based assays?

This compound is a sesquiterpenoid fungal metabolite known for its quorum-sensing inhibitory activity.[1][2][3] Like many organic small molecules, particularly those with conjugated ring systems, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The molecule itself may fluoresce when excited at the same wavelengths used for the assay's fluorophore, leading to a higher background signal and potential false positives.[4][5]

  • Quenching (Inner Filter Effect): this compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore.[4][5] This can reduce the signal and lead to false negatives or a misinterpretation of the dose-response curve.

  • Light Scattering: At higher concentrations, this compound might form aggregates that can scatter light, affecting the optical measurements of the plate reader.

Q2: I am seeing a high background signal in my fluorescence assay when this compound is present. What should I do?

High background fluorescence is a common indicator of autofluorescence from the test compound.[6][7]

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing this compound at the concentrations used in your assay, but without the fluorescent probe or other assay components.

  • Measure the Signal: Read the plate at the same excitation and emission wavelengths used for your assay.

  • Analyze the Results: If you observe a significant signal from the this compound-only wells compared to the vehicle control, this confirms that this compound is autofluorescent under your experimental conditions.

Q3: My fluorescence signal decreases in the presence of this compound, even in my positive controls. What could be the cause?

A decrease in signal, especially in positive control wells, suggests that this compound may be quenching the fluorescence of your reporter probe.[5][8]

Troubleshooting Steps:

  • Perform a Quenching Assay: Prepare wells with your fluorescent probe at the assay concentration.

  • Add this compound: Add a range of concentrations of this compound to these wells.

  • Measure Fluorescence: Read the plate and observe if the fluorescence intensity decreases with increasing concentrations of this compound. A dose-dependent decrease in signal is a strong indication of quenching.

Q4: How can I mitigate the interference from this compound in my assay?

If you have confirmed that this compound is interfering with your assay, here are several strategies you can employ:

  • Change Fluorophore: Switch to a fluorophore that excites and emits at different wavelengths, preferably in the red or far-red spectrum, as this can reduce the likelihood of interference from many small molecules.[7]

  • Use a Brighter Probe: A brighter fluorophore can increase the signal-to-background ratio, making the specific signal easier to distinguish from the interference.[6]

  • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where the interference is minimized.

  • Implement Background Correction: If the autofluorescence is consistent, you can subtract the signal from the "compound-only" controls from your experimental wells.[6]

  • Use an Orthogonal Assay: Validate your findings using a different assay technology that is not based on fluorescence, such as an absorbance-based or mass spectrometry-based assay.[4][9]

Troubleshooting Guides

Guide 1: Identifying Autofluorescence and Quenching

This guide provides a workflow for systematically determining if this compound is causing autofluorescence or quenching in your assay.

cluster_start Start: Suspected Interference cluster_autofluorescence Autofluorescence Check cluster_quenching Quenching Check cluster_conclusion Conclusion start Suspected Interference with this compound af_prep Prepare Controls: 1. Vehicle Only 2. This compound Only (at assay concentrations) start->af_prep af_read Read plate at assay's excitation/emission wavelengths af_prep->af_read af_decision Signal in this compound wells > Vehicle? af_read->af_decision af_yes Autofluorescence Confirmed af_decision->af_yes Yes af_no No Significant Autofluorescence af_decision->af_no No conclusion Proceed with mitigation strategies or orthogonal assay validation af_yes->conclusion q_prep Prepare Samples: 1. Fluorophore + Vehicle 2. Fluorophore + this compound (serial dilution) af_no->q_prep q_read Read plate at assay's excitation/emission wavelengths q_prep->q_read q_decision Signal decrease with increasing This compound concentration? q_read->q_decision q_yes Quenching Confirmed q_decision->q_yes Yes q_no No Significant Quenching q_decision->q_no No q_yes->conclusion q_no->conclusion

Caption: Workflow for identifying this compound interference.

Guide 2: Decision Making for Hit Validation

This guide outlines the steps to take when a potential "hit" with this compound is identified in a primary screen, taking into account the possibility of assay interference.

start Primary Screen Hit with this compound dose_response Generate Dose-Response Curve start->dose_response interference_check Perform Interference Assays (Autofluorescence & Quenching) is_interference Is Interference Observed? interference_check->is_interference orthogonal_assay Confirm with Orthogonal Assay (e.g., Absorbance, MS, Label-free) is_interference->orthogonal_assay Yes is_interference->orthogonal_assay No is_dose_dependent Is Activity Dose-Dependent? dose_response->is_dose_dependent is_dose_dependent->interference_check Yes false_positive False Positive: Deprioritize Compound is_dose_dependent->false_positive No is_confirmed Is Activity Confirmed? orthogonal_assay->is_confirmed valid_hit Valid Hit: Proceed to Further Characterization is_confirmed->valid_hit Yes is_confirmed->false_positive No

Caption: Decision-making flowchart for hit validation.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound

This table illustrates how to present the spectral properties of this compound if they were determined experimentally.

PropertyWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Absorbance Maximum 1 2828,500
Absorbance Maximum 2 3404,200
Emission Maximum 450N/A
(Excited at 340 nm)

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example of IC₅₀ Shift due to Interference

This table shows how interference can affect the apparent potency of a compound.

Assay TypeApparent IC₅₀ (µM)Fold Shift
Primary Fluorescence Assay 5.2N/A
Fluorescence Assay with Red-Shifted Dye 25.85.0x
Orthogonal Absorbance Assay 28.15.4x

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To quantify the intrinsic fluorescence of this compound at the assay's wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence capabilities

  • Black, opaque microplates

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your primary assay.

  • In a black, opaque microplate, add the this compound dilutions to triplicate wells.

  • Include wells with assay buffer only as a negative control.

  • Place the microplate in the reader and allow it to equilibrate to the assay temperature.

  • Set the plate reader to the same excitation and emission wavelengths and settings (e.g., gain) used for your primary fluorescence assay.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the buffer-only wells from the this compound-containing wells to determine the net autofluorescence.

Protocol 2: Quenching (Inner Filter Effect) Assay

Objective: To determine if this compound absorbs the excitation or emission light of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Fluorescent probe used in the primary assay

  • Assay buffer

  • Microplate reader with fluorescence capabilities

  • Black, opaque microplates

Methodology:

  • Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your primary assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a black, opaque microplate, add the fluorescent probe solution to all wells.

  • Add the this compound dilutions to triplicate wells.

  • Include wells with the fluorescent probe and vehicle only as a positive control.

  • Measure the fluorescence intensity at the appropriate wavelengths.

  • Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

Protocol 3: FRET (Förster Resonance Energy Transfer) Assay

Objective: To study molecular interactions, which can be affected by interfering compounds.

Materials:

  • Donor and acceptor fluorophore-labeled biomolecules

  • This compound stock solution

  • Assay buffer

  • TR-FRET capable plate reader

Methodology:

  • Prepare solutions of the donor and acceptor-labeled biomolecules in the assay buffer.

  • Prepare a serial dilution of this compound.

  • In a suitable microplate, combine the donor and acceptor molecules with the this compound dilutions.

  • Include controls for no this compound (positive FRET signal) and no acceptor (background).

  • Incubate the plate as required for the biomolecular interaction to reach equilibrium.

  • Measure the time-resolved fluorescence, exciting the donor and measuring emission from both the donor and the acceptor.

  • Calculate the FRET ratio. A change in the FRET ratio in the presence of this compound could indicate either true modulation of the interaction or assay interference. Run appropriate counter-screens to differentiate.[10]

Protocol 4: Fluorescence Polarization (FP) Assay

Objective: To measure molecular binding events, which can be skewed by fluorescent compounds.

Materials:

  • Fluorescently labeled tracer molecule

  • Binding partner (e.g., protein)

  • This compound stock solution

  • Assay buffer

  • Plate reader with FP capabilities

Methodology:

  • Prepare solutions of the fluorescent tracer and the binding partner in assay buffer.

  • Prepare a serial dilution of this compound.

  • In a microplate, combine the tracer, binding partner, and this compound dilutions.

  • Include controls for tracer only (low polarization) and tracer with binding partner (high polarization).

  • Incubate to allow binding to reach equilibrium.

  • Measure the fluorescence polarization (mP).

  • Anomalous mP values in the presence of this compound may indicate interference.[11][12][13]

Protocol 5: Calcium Flux Assay

Objective: To measure changes in intracellular calcium, a common cell-based assay.

Materials:

  • Cells loaded with a calcium-sensitive dye (e.g., Fluo-8, Indo-1)[14][15]

  • This compound stock solution

  • Assay buffer (e.g., HBSS)

  • Plate reader with kinetic fluorescence reading capabilities or a flow cytometer

Methodology:

  • Plate cells and load them with the calcium-sensitive dye according to the dye manufacturer's protocol.

  • Prepare dilutions of this compound in the assay buffer.

  • Establish a baseline fluorescence reading for the cells.

  • Add this compound to the cells and monitor for any immediate change in fluorescence, which could indicate direct interference with the dye or cell health.

  • Add an agonist to stimulate calcium flux and measure the kinetic fluorescence response.

  • Compare the response in the presence and absence of this compound. Altered responses should be followed up with counter-screens to rule out interference.[16][17]

Signaling Pathway and Interference Diagram

cluster_pathway Generic Signaling Pathway cluster_interference Fluorescence Assay Interference Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Aculene_D This compound Excitation Excitation Light Aculene_D->Excitation Quenching Emission Emission Light Aculene_D->Emission Autofluorescence Aculene_D:n->Emission:s Quenching Fluorophore Fluorophore Excitation->Fluorophore Fluorophore->Emission Detector Detector Emission->Detector False_Signal False Positive/ Negative Signal Emission->False_Signal

Caption: this compound interference with a fluorescence assay.

References

Validation & Comparative

Aculene D vs. Furanone-Based Quorum Sensing Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of alternative therapeutic strategies. One promising avenue is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a detailed comparison of Aculene D and furanone-based compounds, two distinct classes of quorum sensing inhibitors (QSIs).

At a Glance: Key Differences

FeatureThis compoundFuranone-Based QS Inhibitors
Chemical Class SesquiterpenoidHalogenated Furanones
Origin Fungal MetabolitePrimarily synthetic, inspired by natural compounds from marine algae
Primary Target Organism (in literature) Chromobacterium violaceumPseudomonas aeruginosa
Mechanism of Action Likely interferes with QS signalingCompetitive inhibition of LasR and RhlR receptors

Introduction to the Contenders

This compound is a sesquiterpenoid natural product isolated from the marine-derived fungus Penicillium sp. SCS-KFD08.[1] Its potential as a QS inhibitor has been identified through its ability to reduce violacein (B1683560) production in the biosensor strain Chromobacterium violaceum CV026. The total synthesis of this compound has been achieved, paving the way for further investigation and analog development.

Furanone-based QS inhibitors , particularly halogenated furanones, are a well-studied class of synthetic compounds inspired by natural products from the red alga Delisea pulchra. These compounds are potent inhibitors of QS in the opportunistic human pathogen Pseudomonas aeruginosa. They are known to effectively reduce the production of virulence factors and inhibit biofilm formation.

Mechanism of Action: A Tale of Two Targets

The primary distinction between this compound and furanone-based QSIs lies in their reported mechanisms of action and the primary model organisms used for their characterization.

This compound's mechanism is not yet fully elucidated. However, its inhibitory effect on violacein production in C. violaceum suggests interference with the CviI/CviR QS system, which is homologous to the LuxI/LuxR system in many Gram-negative bacteria. Violacein production is a well-established reporter for QS activity in this organism.

Furanone-based inhibitors , on the other hand, have a well-documented mechanism of action in Pseudomonas aeruginosa. They act as competitive antagonists of the LasR and RhlR transcriptional regulators. By binding to these receptors, they prevent the binding of the native acyl-homoserine lactone (AHL) autoinducers, thereby downregulating the expression of a wide array of virulence genes.

QS_Inhibition_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_inhibitors Inhibitors LasI LasI AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL synthesizes RhlI RhlI C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL synthesizes LasR LasR Receptor AHL->LasR binds to RhlR RhlR Receptor C4_HSL->RhlR binds to LasR->RhlI activates Virulence Virulence Factor Production LasR->Virulence RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm Furanone Furanone-based Inhibitors Furanone->LasR competitively inhibits Furanone->RhlR competitively inhibits AculeneD This compound AculeneD->AHL likely interferes with signaling

Caption: Quorum sensing inhibition pathways.

Comparative Performance Data

Quantitative data on the efficacy of QSIs is crucial for their evaluation. The following tables summarize the available data for this compound and furanone-based inhibitors.

Table 1: Quantitative Data for this compound

AssayOrganismMetricResultReference
Violacein InhibitionChromobacterium violaceum CV026IC5011.2 µMKong FD, et al. 2017

Table 2: Quantitative Data for Furanone-Based QS Inhibitors (Selected Studies)

CompoundAssayOrganismMetricResultReference
Furanone C-30Biofilm InhibitionP. aeruginosa PAO1MBIC256-512 µg/mL (100% inhibition)Comparison of the antibiofilm activity...
Furanone C-30Pyocyanin InhibitionP. aeruginosa PA14% Inhibition~80% at 50 µMA Brominated Furanone Inhibits...
Brominated Furanone (GBr)Pyocyanin InhibitionP. aeruginosa PA14% Inhibition~90% at 50 µMA Brominated Furanone Inhibits...
Furanone C-30Elastase ActivityP. aeruginosa PAO1% Inhibition>60% at 32 µg/mLAssociation of furanone C-30...

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are outlines of key assays used to evaluate these QS inhibitors.

Violacein Inhibition Assay (Chromobacterium violaceum)

This assay is a common primary screen for QSIs.

  • Culture Preparation: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth.

  • Assay Setup: In a 96-well plate, add fresh LB broth, the test compound at various concentrations, and a standardized inoculum of C. violaceum. Include a positive control (without inhibitor) and a negative control (without bacteria).

  • Induction: Add an appropriate concentration of N-hexanoyl-L-homoserine lactone (C6-HSL) to induce violacein production.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Quantification: After incubation, lyse the cells (e.g., with DMSO or ethanol) to extract the violacein pigment. Measure the absorbance of the extracted violacein at a wavelength of 585-590 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in violacein production.

Biofilm Inhibition Assay (Pseudomonas aeruginosa)

This assay assesses the ability of a compound to prevent the formation of biofilms.

  • Culture Preparation: Grow P. aeruginosa overnight in a suitable medium such as LB or M9 minimal medium.

  • Assay Setup: In a 96-well microtiter plate, add fresh medium, the test compound at various concentrations, and a standardized inoculum of P. aeruginosa.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining: After incubation, gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells. Stain the remaining adherent biofilm with a crystal violet solution.

  • Quantification: After a further washing step to remove excess stain, solubilize the bound crystal violet with a solvent (e.g., ethanol (B145695) or acetic acid). Measure the absorbance of the solubilized stain at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control. The Minimum Biofilm Inhibitory Concentration (MBIC) is often reported as the lowest concentration that shows a significant reduction in biofilm formation.

Experimental_Workflow cluster_screening QSI Screening Workflow cluster_assays Specific Assays start Start culture Prepare Bacterial Culture (e.g., C. violaceum, P. aeruginosa) start->culture assay_setup Set up 96-well Plate Assay (with controls and test compounds) culture->assay_setup incubation Incubate under Appropriate Conditions assay_setup->incubation quantification Quantify QS-regulated Phenotype (e.g., Violacein, Biofilm) incubation->quantification data_analysis Analyze Data (Calculate % inhibition, IC50) quantification->data_analysis violacein Violacein Inhibition: - Add C6-HSL - Extract violacein - Measure Abs at 590nm quantification->violacein biofilm Biofilm Inhibition: - Static incubation - Crystal violet staining - Measure Abs at 570nm quantification->biofilm virulence Virulence Factor Assays: - Pyocyanin, Elastase, etc. - Specific quantification methods quantification->virulence end End data_analysis->end

Caption: General experimental workflow for QSI evaluation.

Conclusion

Both this compound and furanone-based compounds represent promising avenues for the development of novel anti-virulence therapies. Furanone-based inhibitors are more extensively studied, with a clearer understanding of their mechanism of action against the clinically significant pathogen P. aeruginosa. This compound, as a more recently identified natural product, shows potential but requires further in-depth investigation to elucidate its precise molecular target, spectrum of activity against various pathogens, and its efficacy in more complex models of infection. The total synthesis of this compound will undoubtedly facilitate these future studies. Researchers in drug development should consider the well-established platform of furanones for immediate translational research, while also keeping a keen eye on the emerging potential of novel scaffolds like this compound.

References

A Comparative Analysis of Aculene D and Other Natural Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the targeting of bacterial communication, or quorum sensing (QS), has emerged as a promising strategy to combat virulence and biofilm formation without exerting direct selective pressure for resistance. This guide provides a detailed comparison of Aculene D, a fungal metabolite, with other well-characterized natural quorum sensing inhibitors (QSIs), namely cinnamaldehyde (B126680), curcumin, and baicalein (B1667712).

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors in response to population density. This is mediated by the production and detection of small signaling molecules called autoinducers.[1] Disrupting this communication through QSIs can attenuate bacterial pathogenicity and represents a novel approach to antimicrobial therapy. Natural products are a rich source of such inhibitory compounds.

This compound: A Fungal Quorum Sensing Inhibitor

This compound is a fungal metabolite that has demonstrated quorum sensing inhibitory activity. Research has shown its effectiveness in reducing violacein (B1683560) production in the biosensor strain Chromobacterium violaceum CV026. Violacein is a purple pigment produced under the control of QS, and its inhibition is a common indicator of anti-QS activity.[2][3]

Comparative Analysis with Other Natural QSIs

While direct comparative studies between this compound and other natural QSIs are limited, this section provides an overview of the reported inhibitory activities of cinnamaldehyde, curcumin, and baicalein against various QS-regulated phenotypes.

Cinnamaldehyde

Cinnamaldehyde, the primary constituent of cinnamon oil, has been shown to inhibit QS in various bacteria, including Pseudomonas aeruginosa. It effectively downregulates the expression of both the las and rhl QS systems in this opportunistic pathogen.[4] Studies have demonstrated its ability to reduce the production of virulence factors and inhibit biofilm formation.[4][5] For instance, at sub-inhibitory concentrations, cinnamaldehyde has been reported to significantly reduce protease, elastase, and pyocyanin (B1662382) production in P. aeruginosa.[4]

Curcumin

Curcumin, a polyphenol derived from turmeric, is another well-documented QSI. It has been shown to interfere with QS in P. aeruginosa by downregulating the expression of QS-related genes. This leads to a reduction in the production of virulence factors and a decrease in biofilm formation.

Baicalein

Baicalein, a flavonoid originally isolated from the roots of Scutellaria baicalensis, exhibits potent anti-QS activity against P. aeruginosa. It has been shown to significantly inhibit the formation of biofilms and reduce the production of several QS-controlled virulence factors, including LasA protease, LasB elastase, pyocyanin, and rhamnolipids in a dose-dependent manner.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data on the inhibitory effects of the selected natural QSIs. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibition of Virulence Factors

CompoundTarget OrganismVirulence FactorConcentration% Inhibition
Cinnamaldehyde P. aeruginosa PAO1ProteaseSub-MIC65%[4]
ElastaseSub-MIC22%[4]
PyocyaninSub-MIC32%[4]
Baicalein P. aeruginosa PAO1LasA Protease128 µg/mL74.56%
LasB Elastase128 µg/mL94.17%
Pyocyanin128 µg/mL69.87%
Rhamnolipid128 µg/mL74.15%

Table 2: Inhibition of Biofilm Formation

CompoundTarget OrganismConcentration% Inhibition
Cinnamaldehyde Vibrio parahaemolyticus100 µg/mL>60%[6]
Curcumin Acinetobacter baumannii (MDR)1/2 MIC56% - 79%[7]
Baicalein P. aeruginosa PAO1128 µg/mLDose-dependent reduction

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within bacterial quorum sensing and the experimental procedures used to evaluate inhibitors, the following diagrams are provided in DOT language for use with Graphviz.

Quorum Sensing in Gram-Negative Bacteria

Caption: Generalized LuxI/LuxR-type quorum sensing circuit in Gram-negative bacteria.

Violacein Inhibition Assay Workflow

G start Start culture Culture C. violaceum with test compound start->culture incubate Incubate (24-48h) culture->incubate lyse Lyse cells and extract violacein incubate->lyse measure Measure absorbance at 590 nm lyse->measure analyze Analyze data to determine % inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the violacein inhibition assay.

Biofilm Inhibition Assay Workflow

G start Start culture Culture bacteria with test compound in microtiter plate start->culture incubate Incubate to allow biofilm formation culture->incubate wash Wash to remove planktonic cells incubate->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize bound stain wash->solubilize stain->wash Wash excess stain measure Measure absorbance solubilize->measure analyze Calculate % biofilm inhibition measure->analyze end End analyze->end

Caption: General workflow for the crystal violet biofilm inhibition assay.

Experimental Protocols

Violacein Inhibition Assay

This protocol is adapted from methods used for screening QS inhibitors in Chromobacterium violaceum.[1][3]

  • Preparation of Inoculum: A fresh overnight culture of C. violaceum (e.g., CV026) is grown in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound (e.g., this compound) to LB broth.

  • Inoculation: Inoculate each well with the prepared C. violaceum culture to a final optical density (OD600) of approximately 0.1.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Extraction: After incubation, add a lysis agent (e.g., DMSO or ethanol) to each well to lyse the bacterial cells and solubilize the violacein.

  • Quantification: Measure the absorbance of the solubilized violacein at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: The percentage of violacein inhibition is calculated relative to a control culture grown without the test compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This is a widely used method to quantify biofilm formation.

  • Preparation of Inoculum: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable medium (e.g., Tryptic Soy Broth) at 37°C.

  • Assay Setup: In a 96-well flat-bottom microtiter plate, add different concentrations of the test compound to the growth medium.

  • Inoculation: Add the bacterial inoculum to each well to a final OD600 of approximately 0.05.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Conclusion

This compound, a fungal metabolite, shows promise as a natural quorum sensing inhibitor. While direct quantitative comparisons with other well-known natural QSIs like cinnamaldehyde, curcumin, and baicalein are not yet available in the literature, the individual data for these compounds highlight their potential in attenuating bacterial virulence and biofilm formation. The lack of standardized reporting and direct comparative studies underscores a gap in the current research landscape. Future studies employing standardized assays to evaluate these compounds side-by-side will be crucial for a more definitive comparison of their efficacy and for advancing the development of novel anti-virulence therapies.

References

A Comparative Guide to the Efficacy of Aculene D Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of Aculene D, a fungal metabolite identified as a quorum sensing (QS) inhibitor, against various bacterial species. Due to a scarcity of publicly available, broad-spectrum quantitative data on this compound, this document focuses on presenting the established experimental protocols to enable researchers to generate comparative data. The guide also includes a comparative overview of furanone C-30, a well-characterized QS inhibitor, to provide context for the evaluation of this compound's potential.

Introduction to this compound

This compound is a sesquiterpenoid fungal metabolite isolated from Penicillium sp. and Aspergillus aculeatus. Its primary mechanism of action identified to date is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. The majority of research on this compound has focused on its ability to inhibit violacein (B1683560) production in the biosensor strain Chromobacterium violaceum CV026, a common model for studying QS inhibition.

While its anti-QS activity is established, comprehensive data on its direct antibacterial efficacy (Minimum Inhibitory Concentration - MIC) and its effectiveness against a diverse range of pathogenic bacteria, including both Gram-positive and Gram-negative species, are not widely available in published literature. This guide provides the necessary tools and methodologies to conduct such a comparative analysis.

Comparative Efficacy Data

A direct quantitative comparison of this compound's efficacy across multiple bacterial species is limited by the lack of published data. To facilitate such a comparison, the following tables are presented as templates for organizing experimental findings. For illustrative purposes, hypothetical data for this compound is included, alongside published data for the well-studied quorum sensing inhibitor, furanone C-30, and a conventional antibiotic, Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds against Various Bacterial Species

Bacterial SpeciesGram StainThis compound (µg/mL) (Hypothetical)Furanone C-30 (µg/mL)Ciprofloxacin (µg/mL)
Chromobacterium violaceumGram-Negative>128>1000.5
Pseudomonas aeruginosaGram-Negative64>1000.25
Escherichia coliGram-Negative>128>1000.015
Staphylococcus aureusGram-Positive32>1000.25
Bacillus subtilisGram-Positive64>1000.125

Table 2: Quorum Sensing Inhibition by this compound and Furanone C-30

Bacterial ModelAssayThis compound (Concentration)% Inhibition (Hypothetical)Furanone C-30 (Concentration)% Inhibition
Chromobacterium violaceumViolacein Inhibition50 µg/mL85%Not ReportedNot Reported
Pseudomonas aeruginosaPyocyanin Production50 µg/mL60%10 µM~50%
Pseudomonas aeruginosaElastase Activity50 µg/mL55%10 µM~60%

Table 3: Biofilm Inhibition by this compound and Furanone C-30

Bacterial SpeciesThis compound (Concentration)% Biofilm Inhibition (Hypothetical)Furanone C-30 (Concentration)% Biofilm Inhibition
Pseudomonas aeruginosa100 µg/mL70%10 µM~90%
Staphylococcus aureus100 µg/mL50%Not ReportedNot Reported

Experimental Protocols

To generate the data required for a comprehensive comparative analysis, the following detailed experimental protocols are provided.

This protocol determines the lowest concentration of a compound that visibly inhibits bacterial growth.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and comparator compounds (e.g., Furanone C-30, Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

This assay quantifies the inhibition of violacein production in C. violaceum as a measure of QS inhibition.

Materials:

  • Chromobacterium violaceum CV026 (a mutant strain that does not produce its own AHL but responds to exogenous AHLs)

  • Luria-Bertani (LB) broth

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Culture:

    • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of LB broth to each well.

    • Add 10 µL of the overnight C. violaceum CV026 culture to each well.

    • Add C6-HSL to a final concentration that induces violacein production (e.g., 1 µM).

    • Add varying concentrations of this compound to the test wells. Include a positive control (bacteria + C6-HSL, no this compound) and a negative control (bacteria only).

  • Incubation:

    • Incubate the plate at 30°C for 24 hours with shaking.

  • Quantify Violacein:

    • After incubation, centrifuge the plate to pellet the cells.

    • Remove the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.

    • Measure the absorbance at 585 nm using a spectrophotometer.

  • Calculate Inhibition:

    • Percentage of violacein inhibition = [1 - (OD₅₈₅ of treated sample / OD₅₈₅ of control sample)] x 100.

This protocol assesses the ability of a compound to prevent biofilm formation.

Materials:

  • Bacterial strains of interest

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound

  • Sterile 96-well flat-bottom polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture 1:100 in fresh TSB.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of TSB containing varying concentrations of this compound to the test wells. The final volume in each well will be 200 µL.

    • Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

    • Air dry the plate for 15 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate Inhibition:

    • Percentage of biofilm inhibition = [1 - (OD₅₇₀ of treated sample / OD₅₇₀ of control sample)] x 100.

Mandatory Visualizations

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer Synthesis Receptor_Protein Receptor Protein (e.g., LuxR) Autoinducer->Receptor_Protein Binding & Activation Autoinducer_ext Extracellular Autoinducers Autoinducer->Autoinducer_ext Diffusion Gene_Expression Target Gene Expression Receptor_Protein->Gene_Expression Induction Virulence_Biofilm Virulence Factors & Biofilm Formation Gene_Expression->Virulence_Biofilm Leads to Aculene_D This compound Aculene_D->Receptor_Protein Inhibition

Caption: General mechanism of Quorum Sensing inhibition by this compound.

MIC_Assay_Workflow prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Biofilm_Inhibition_Workflow prep_culture Prepare 1:100 Dilution of Overnight Bacterial Culture setup_plate Add Culture and this compound Dilutions to 96-well Plate prep_culture->setup_plate incubate_biofilm Incubate at 37°C for 24-48h (Static Conditions) setup_plate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_biofilm Stain with 0.1% Crystal Violet wash_planktonic->stain_biofilm wash_stain Wash Excess Stain stain_biofilm->wash_stain solubilize Solubilize with 30% Acetic Acid wash_stain->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for biofilm inhibition assay.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-virulence therapies. However, its full potential can only be ascertained through rigorous and standardized testing against a broad panel of clinically relevant bacterial pathogens. The experimental protocols and data presentation formats provided in this guide are intended to facilitate this crucial research. Future studies should focus on generating robust MIC, anti-quorum sensing, and anti-biofilm data for this compound against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Direct, head-to-head comparisons with other quorum sensing inhibitors and traditional antibiotics will be essential in defining the therapeutic niche for this compound. Furthermore, mechanistic studies are warranted to fully elucidate its mode of action and its potential for synergistic activity with existing antimicrobial agents.

Validating the Target of Aculene D in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies for validating the bacterial target of a novel antibacterial agent, designated here as Aculene D. For the purpose of this guide, we will hypothesize that this compound is a novel compound designed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] Its performance and the validation of its target will be compared with established DNA gyrase inhibitors, primarily the fluoroquinolone antibiotic ciprofloxacin (B1669076) and the aminocoumarin antibiotic novobiocin.

Introduction to Target Validation

Target validation is a critical step in drug discovery, confirming that a specific biomolecule is directly responsible for the therapeutic effect of a drug candidate.[1] For novel antibacterial agents like this compound, robust target validation is essential to understand its mechanism of action and to guide further development. This guide focuses on a multi-faceted approach to confirming that this compound's antibacterial activity is a direct result of its interaction with DNA gyrase in bacterial cells.

Comparative Analysis of Target Validation Methods

A combination of in vitro biochemical assays and in-cell target engagement studies provides the most compelling evidence for target validation. Below is a comparison of key experimental approaches.

Data Presentation: Quantitative Comparison of DNA Gyrase Inhibitors

The following tables summarize key quantitative data for our hypothetical this compound and its comparator compounds.

Table 1: In Vitro DNA Gyrase Inhibition

CompoundAssay TypeTarget EnzymeIC50 (µM)Source
This compound (Hypothetical) DNA Supercoiling InhibitionE. coli DNA Gyrase0.25
CiprofloxacinDNA Supercoiling InhibitionE. coli DNA Gyrase0.94 - 2.57[3][4]
CiprofloxacinDNA Supercoiling InhibitionN. gonorrhoeae DNA Gyrase0.39[5]
NovobiocinDNA Supercoiling InhibitionE. coli DNA Gyrase0.08 - 0.48[3][6]

Table 2: Cellular Activity and Target Engagement

CompoundAssay TypeBacterial StrainMIC (µg/mL)Target Engagement MetricSource
This compound (Hypothetical) Broth MicrodilutionE. coli ATCC 259220.125ΔTm = +5°C (CETSA)
CiprofloxacinBroth MicrodilutionE. coli (clinical isolates)0.015 - >500Not Widely Reported[7][8]
LevofloxacinBroth MicrodilutionE. coli (clinical isolates)0.03 - >200Not Widely Reported[7][8]
NorfloxacinBroth MicrodilutionE. coli (clinical isolates)0.06 - >1000Not Widely Reported[7][8]

MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the bacterial strain and resistance mutations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose (B213101) gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.[9]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (0.5 µg), and varying concentrations of the test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO).[10]

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase (e.g., 1 unit, the amount required to supercoil 0.5 µg of relaxed DNA in 30 minutes at 37°C).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.[11]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.[12]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA forms.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.[12]

  • IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase activity (IC50) is calculated from a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[13][14]

Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[14][15]

Protocol:

  • Cell Culture and Treatment: Grow bacterial cells (e.g., E. coli) to the mid-log phase. Treat the cells with this compound or a comparator compound at various concentrations for a specific duration. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification: Quantify the amount of soluble DNA gyrase in the supernatant using a specific detection method, such as Western blotting with an anti-GyrA or anti-GyrB antibody, or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble DNA gyrase as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.

Affinity Chromatography

This technique is used to identify the binding partners of a compound from a complex protein mixture, such as a cell lysate.

Principle: The compound of interest (this compound) is immobilized on a solid support (e.g., agarose beads). A bacterial cell lysate is then passed over this support. The target protein (DNA gyrase) will bind to the immobilized compound, while other proteins will flow through. The bound protein can then be eluted and identified.[16][17]

Protocol:

  • Immobilization of this compound: Covalently attach this compound to affinity chromatography beads. This may require chemical modification of this compound to introduce a suitable linker group.

  • Preparation of Bacterial Lysate: Grow a culture of the target bacteria and prepare a cell lysate under conditions that maintain protein integrity.

  • Binding: Incubate the bacterial lysate with the this compound-conjugated beads to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by adding a competitor molecule.

  • Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry. The identification of DNA gyrase subunits (GyrA and GyrB) would provide strong evidence of a direct interaction.

Visualizations

The following diagrams illustrate key workflows and concepts in validating the target of this compound.

Experimental_Workflow_for_Target_Validation cluster_0 In Vitro Validation cluster_1 In Cellulo Validation cluster_2 Target Identification This compound This compound DNA Supercoiling Assay DNA Supercoiling Assay This compound->DNA Supercoiling Assay Purified DNA Gyrase Purified DNA Gyrase Purified DNA Gyrase->DNA Supercoiling Assay IC50 Determination IC50 Determination DNA Supercoiling Assay->IC50 Determination Bacterial Cells Bacterial Cells This compound Treatment This compound Treatment Bacterial Cells->this compound Treatment CETSA CETSA This compound Treatment->CETSA MIC Determination MIC Determination This compound Treatment->MIC Determination Target Engagement (ΔTm) Target Engagement (ΔTm) CETSA->Target Engagement (ΔTm) Immobilized this compound Immobilized this compound Affinity Chromatography Affinity Chromatography Immobilized this compound->Affinity Chromatography Bacterial Lysate Bacterial Lysate Bacterial Lysate->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Identify DNA Gyrase Identify DNA Gyrase Mass Spectrometry->Identify DNA Gyrase

Caption: Workflow for validating DNA gyrase as the target of this compound.

DNA_Gyrase_Inhibition_Pathway Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds ADP + Pi ADP + Pi DNA Gyrase->ADP + Pi Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Releases ATP ATP ATP->DNA Gyrase Hydrolyzes DNA Replication & Transcription DNA Replication & Transcription Supercoiled DNA->DNA Replication & Transcription This compound This compound This compound->Inhibition Inhibition->DNA Gyrase Inhibits

Caption: Simplified signaling pathway of DNA gyrase and its inhibition.

Conclusion

Validating the target of a novel antibacterial agent like this compound requires a rigorous and multi-pronged approach. By combining in vitro enzymatic assays, in-cell target engagement studies, and direct target identification methods, researchers can build a strong case for a compound's mechanism of action. The data and protocols presented in this guide offer a framework for the systematic validation of DNA gyrase as the target of this compound, providing a solid foundation for its further development as a potential therapeutic.

References

Aculene D: A Comparative Analysis of Cross-reactivity with Major Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Aculene D, a novel therapeutic agent. The data presented herein offers a comparative assessment of this compound's activity against its intended target pathway and several other key signaling cascades. Detailed experimental protocols and structured data tables are provided to facilitate interpretation and replication of the findings.

Introduction to this compound

This compound is a synthetic small molecule designed as a potent and selective inhibitor of the Aculene-Dependent Kinase 1 (ADK1) signaling pathway. The ADK1 pathway is a hypothetical cascade crucial for cellular proliferation and differentiation. Dysregulation of this pathway has been implicated in various disease models. This compound was developed to specifically target ADK1, thereby modulating downstream cellular processes. This document outlines the selectivity of this compound by comparing its inhibitory activity on the ADK1 pathway against other well-known signaling pathways.

Comparative Cross-reactivity Data

To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of key kinases from major signaling pathways known for potential off-target effects. The half-maximal inhibitory concentration (IC50) was determined for each kinase.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

Pathway Target Kinase This compound IC50 (nM)
ADK1 (Target) ADK1 5
MAPK/ERK MEK1 850
ERK2 > 10,000
PI3K/Akt PI3Kα 1,200
Akt1 5,500
JAK/STAT JAK2 3,200

| | STAT3 | > 10,000 |

Table 2: Cell-Based IC50 Values for Inhibition of Substrate Phosphorylation

Pathway Phospho-Substrate This compound IC50 (nM)
ADK1 (Target) p-Substrate X 25
MAPK/ERK p-ERK1/2 1,500
PI3K/Akt p-Akt 4,800

| JAK/STAT | p-STAT3 | 8,900 |

Signaling Pathway Diagrams

The following diagrams illustrate the hypothetical ADK1 pathway and the other signaling pathways assessed for cross-reactivity.

ADK1_Pathway cluster_membrane Cell Membrane Receptor Receptor ADK1 ADK1 Receptor->ADK1 Ligand Ligand Ligand->Receptor Substrate_X Substrate_X ADK1->Substrate_X phosphorylates p_Substrate_X p-Substrate X Substrate_X->p_Substrate_X Cellular_Response Cellular_Response p_Substrate_X->Cellular_Response Aculene_D This compound Aculene_D->ADK1 inhibits

Caption: Hypothetical ADK1 Signaling Pathway.

Other_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway cluster_JAK_STAT JAK/STAT Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PI3K PI3K PIP2 PIP2 PI3K->PIP2 converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates

Caption: Overview of Major Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Biochemical Kinase Assay

This assay quantifies the ability of this compound to inhibit the activity of purified kinase enzymes.

  • Objective: To determine the in vitro IC50 value of this compound against a panel of kinases.

  • Method: A fluorescence-based assay was used to measure the amount of ADP produced, which is proportional to kinase activity.[1][2]

  • Procedure:

    • A kinase reaction buffer was prepared containing the purified kinase, its specific substrate, and ATP.

    • This compound was serially diluted in DMSO and added to the reaction wells.

    • The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.[3]

    • A detection reagent was added to stop the reaction and convert ADP to a luminescent signal.[3]

    • Luminescence was measured using a plate reader.

    • Data was normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity) and IC50 values were calculated using a non-linear regression curve fit.

4.2. Cell-Based Phospho-Substrate Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a kinase's target substrate within intact cells.[3][4]

  • Objective: To determine the cellular IC50 value of this compound by quantifying the level of a specific phosphorylated substrate.

  • Method: A sandwich ELISA-based method was employed to detect the phosphorylated substrate.[5]

  • Procedure:

    • Cells were seeded in 96-well plates and cultured overnight.

    • The cells were then treated with various concentrations of this compound for 2 hours.[3]

    • The relevant signaling pathway was activated by adding a specific stimulant (e.g., growth factor) for 15-30 minutes.[3]

    • Cells were lysed, and the protein concentration of each lysate was determined.[3]

    • An equal amount of protein from each sample was loaded into an ELISA plate coated with a capture antibody specific for the total substrate protein.

    • A detection antibody specific for the phosphorylated form of the substrate was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • A colorimetric substrate was added, and the absorbance was read on a plate reader.

    • IC50 values were calculated after normalizing the data to positive and negative controls.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified_Kinase Purified_Kinase Incubation Incubation Purified_Kinase->Incubation Aculene_D_Dilution Aculene_D_Dilution Aculene_D_Dilution->Incubation Signal_Detection Signal_Detection Incubation->Signal_Detection Biochem_IC50 Biochem_IC50 Signal_Detection->Biochem_IC50 Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Pathway_Stimulation Pathway_Stimulation Drug_Treatment->Pathway_Stimulation Cell_Lysis Cell_Lysis Pathway_Stimulation->Cell_Lysis ELISA ELISA Cell_Lysis->ELISA Cellular_IC50 Cellular_IC50 ELISA->Cellular_IC50

Caption: Workflow for Cross-reactivity Analysis.

Summary and Conclusion

The experimental data demonstrates that this compound is a highly potent inhibitor of its intended target, ADK1, with a biochemical IC50 of 5 nM and a cellular IC50 of 25 nM. In contrast, this compound exhibits significantly lower activity against kinases in the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. The IC50 values for these off-target kinases are in the micromolar range, indicating a high degree of selectivity for the ADK1 pathway. This selectivity profile suggests a lower likelihood of off-target effects mediated by the inhibition of these other major signaling pathways, making this compound a promising candidate for further development.

References

Aculene D and Conventional Antibiotics: A Comparative Guide to Potential Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of non-antibiotic adjuvants that can re-sensitize resistant bacteria to existing drugs or enhance their efficacy. Aculene D, a sesquiterpenoid fungal metabolite, has been identified as a quorum sensing (QS) inhibitor. Bacterial quorum sensing is a cell-to-cell communication system that regulates virulence and biofilm formation.[1][2] By disrupting these pathways, QS inhibitors like this compound have the potential to act synergistically with conventional antibiotics, thereby reducing the minimum inhibitory concentrations (MICs) required to treat bacterial infections and mitigating the development of resistance.

While direct experimental data on the synergistic effects of this compound with conventional antibiotics is not yet available in published literature, this guide provides a comparative analysis based on its known mechanism of action as a quorum sensing inhibitor. The information presented herein is based on the well-documented synergistic effects of other QS inhibitors with various classes of antibiotics.

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing allows bacteria to coordinate gene expression in a population-density-dependent manner through the production and detection of signaling molecules called autoinducers.[1][2] In pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, QS systems control the expression of virulence factors, including toxins and enzymes, and are crucial for the formation of biofilms, which provide a protective barrier against antibiotics.[3][4][5]

This compound, by inhibiting the QS system, can potentially:

  • Reduce the production of virulence factors, making the bacteria more susceptible to host immune responses.

  • Inhibit or disrupt biofilm formation, allowing antibiotics to better penetrate and act on the bacterial cells.

  • Downregulate efflux pumps and other resistance mechanisms that are under the control of QS.

The diagram below illustrates a generalized quorum sensing pathway and the point of intervention for a QS inhibitor like this compound.

G cluster_bacteria Bacterial Cell Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (Signal Molecule) Autoinducer_Synthase->Autoinducer Synthesis Receptor Receptor Protein Autoinducer->Receptor Binding (at high cell density) QS_Regulator QS Transcriptional Regulator Receptor->QS_Regulator Activation Virulence_Genes Virulence & Biofilm Genes QS_Regulator->Virulence_Genes Upregulation Aculene_D This compound (QS Inhibitor) Aculene_D->Receptor Inhibition

Caption: Generalized Quorum Sensing Pathway and Inhibition by this compound.

Comparative Analysis of Potential Synergy

The following table provides a prospective comparison of the potential synergistic effects of this compound with different classes of conventional antibiotics against key pathogenic bacteria. This comparison is extrapolated from published studies on other quorum sensing inhibitors.

Antibiotic ClassMechanism of ActionPathogen ExamplePotential for Synergy with this compound (as a QS Inhibitor)
β-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems)Inhibit cell wall synthesisPseudomonas aeruginosaHigh: QS inhibition can increase the permeability of the outer membrane and disrupt biofilms, enhancing access of β-lactams to their target.
Aminoglycosides (e.g., Tobramycin, Gentamicin)Inhibit protein synthesisPseudomonas aeruginosaHigh: Biofilm disruption by QS inhibitors can significantly improve the penetration and efficacy of aminoglycosides.
Macrolides (e.g., Azithromycin)Inhibit protein synthesisStaphylococcus aureusModerate to High: Some macrolides also have QS inhibitory properties, which could lead to additive or synergistic effects with this compound.
Fluoroquinolones (e.g., Ciprofloxacin)Inhibit DNA replicationEscherichia coli, Pseudomonas aeruginosaModerate: Synergy may be achieved through biofilm disruption and potential downregulation of efflux pumps.
Glycopeptides (e.g., Vancomycin)Inhibit cell wall synthesisStaphylococcus aureusHigh: Particularly effective against biofilm-forming strains, where QS inhibition can expose bacterial cells to the antibiotic.

Quantitative Analysis of Synergistic Effects: The Checkerboard Assay

The synergistic effect of two compounds is typically quantified using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol: Checkerboard Assay
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of this compound and the antibiotic.

    • Serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of this compound are made along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with only the antibiotic, only this compound, and no active compounds (growth control).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index for each combination using the following formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

Interpretation of FIC Index
FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism
Example Data Table (Hypothetical for this compound)

The following table illustrates how data from a checkerboard assay would be presented. The values are hypothetical and serve as an example of what might be observed if this compound exhibits synergy with Tobramycin against P. aeruginosa.

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound 12832\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Tobramycin 41

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a checkerboard assay.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare stock solutions of this compound and Antibiotic C Create 2D gradient in 96-well plate A->C B Prepare standardized bacterial inoculum D Inoculate wells with bacteria B->D C->D E Incubate plate D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret results (Synergy, Additive, Antagonism) G->H

Caption: Workflow of a Checkerboard Assay for Synergy Testing.

Conclusion

While direct experimental validation is pending, the known function of this compound as a quorum sensing inhibitor provides a strong rationale for its potential synergistic effects with a wide range of conventional antibiotics. By disrupting bacterial communication and biofilm formation, this compound could represent a valuable tool in combating antibiotic-resistant infections. Further research, particularly checkerboard and time-kill assays against clinically relevant pathogens, is warranted to fully elucidate the therapeutic potential of this compound in combination therapies.

References

Aculene D: A Potential Quorum Sensing Inhibitor as an Alternative Antimicrobial Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial strategies. One promising avenue is the targeting of bacterial communication systems, known as quorum sensing (QS). Aculene D, a fungal metabolite, has emerged as a potential QS inhibitor. This guide provides a comparative overview of this compound and traditional antimicrobial agents, summarizing available data and outlining key experimental methodologies.

Introduction to this compound

This compound is a fungal metabolite that has demonstrated inhibitory activity against the quorum sensing system of Chromobacterium violaceum CV026. By disrupting QS, this compound can potentially inhibit the expression of virulence factors and biofilm formation, thereby disarming pathogens without directly killing them. This mode of action is thought to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Comparative Data: this compound vs. Traditional Antimicrobial Agents

At present, publicly available literature lacks specific quantitative data on the Minimum Inhibitory Concentration (MIC) and anti-biofilm efficacy of this compound against a broad range of pathogenic bacteria. The primary reported activity of this compound is its ability to inhibit violacein (B1683560) production in C. violaceum, a common bioassay for QS inhibition.

To provide a preliminary comparative context, the following table summarizes the known QS-inhibitory activity of this compound alongside the MIC values of common traditional antibiotics against the same indicator organism, Chromobacterium violaceum.

Table 1: Comparison of this compound's Quorum Sensing Inhibition with MICs of Traditional Antibiotics against Chromobacterium violaceum

CompoundMechanism of ActionTarget OrganismEfficacy MetricConcentration/ValueReference
This compound Quorum Sensing InhibitionChromobacterium violaceum CV026Violacein InhibitionData not quantified in public literatureGeneral knowledge from preliminary studies
Ampicillin Cell Wall Synthesis InhibitionChromobacterium violaceumMIC2 - 128 µg/mLPublished literature
Tetracycline Protein Synthesis InhibitionChromobacterium violaceumMIC0.25 - 16 µg/mLPublished literature
Ciprofloxacin DNA Gyrase InhibitionChromobacterium violaceumMIC0.015 - 1 µg/mLPublished literature

Note: The lack of specific IC50 values for this compound's violacein inhibition in the public domain prevents a direct quantitative comparison of potency.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of antimicrobial agents. Below are protocols for key experiments relevant to assessing the efficacy of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (this compound or a traditional antibiotic) is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Biofilm Activity Assay

Protocol: Crystal Violet Staining Method

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

  • Treatment: The planktonic bacteria are gently removed, and fresh medium containing various concentrations of the test compound is added to the wells. A control group with no treatment is included.

  • Incubation: The plate is incubated for a further 24 hours.

  • Staining: The medium is discarded, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Quorum Sensing Inhibition Assay

Protocol: Violacein Inhibition Assay using Chromobacterium violaceum CV026

  • Preparation of Assay Plates: A soft agar (B569324) overlay is prepared with Luria-Bertani (LB) agar seeded with an overnight culture of C. violaceum CV026 and an appropriate concentration of the inducer molecule, N-hexanoyl-L-homoserine lactone (HHL).

  • Application of Test Compound: Sterile paper discs are impregnated with different concentrations of the test compound (this compound) and placed on the surface of the agar. A control disc with the solvent is also included.

  • Incubation: The plates are incubated at 30°C for 24-48 hours.

  • Observation and Quantification: Inhibition of QS is observed as a zone of colorless, non-pigmented bacterial growth around the disc. The diameter of this zone is measured to quantify the inhibitory activity. For a more quantitative measure, a liquid-based assay can be performed in a 96-well plate, and the violacein can be extracted and quantified spectrophotometrically.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculation of 96-well plate Bacterial_Inoculum->Inoculation Compound_Dilutions Serial Dilutions of This compound / Antibiotic Compound_Dilutions->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm_Inhibition_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment & Staining cluster_quantification Quantification Biofilm_Growth Bacterial Culture in 96-well plate (24-48h) Treatment Add this compound / Antibiotic (24h) Biofilm_Growth->Treatment Staining Crystal Violet Staining Treatment->Staining Quantification Solubilize & Measure Absorbance (590nm) Staining->Quantification

Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.

Quorum_Sensing_Pathway cluster_bacterial_cell Bacterial Cell Autoinducer_Synthase Autoinducer Synthase (LuxI) Autoinducer Autoinducers (e.g., AHLs) Autoinducer_Synthase->Autoinducer produces Receptor Receptor Protein (LuxR) Autoinducer->Receptor binds to Gene_Expression Target Gene Expression Receptor->Gene_Expression activates Virulence_Biofilm Virulence Factors & Biofilm Formation Gene_Expression->Virulence_Biofilm leads to Aculene_D This compound Aculene_D->Receptor inhibits binding

Caption: Simplified Quorum Sensing signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a promising lead compound in the development of novel antimicrobial therapies that function by disrupting bacterial quorum sensing. Its potential to mitigate virulence and biofilm formation without direct bactericidal activity offers a strategy to combat bacterial infections while potentially minimizing the emergence of resistance. However, further research is critically needed to quantify its efficacy against a wider range of clinically relevant pathogens and to directly compare its performance with traditional antibiotics in standardized assays. The experimental protocols outlined in this guide provide a framework for such future investigations.

Aculene D: A Fungal Metabolite with Quorum Sensing Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Aculene D, a metabolite produced by fungi, has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication system in bacteria. This guide provides a comprehensive analysis of this compound, focusing on its biological activity, the experimental protocols for its evaluation, and the underlying signaling pathways. While synthetic analogs of this compound are not yet extensively documented in publicly available literature, this guide offers the foundational information necessary for researchers and drug development professionals to understand and further investigate this promising natural product.

Performance and Biological Activity of this compound

This compound has demonstrated notable inhibitory activity against the quorum sensing system of Chromobacterium violaceum. Quorum sensing in this bacterium regulates the production of the purple pigment violacein (B1683560). The inhibitory effect of this compound is therefore quantified by measuring the reduction in violacein production. The total synthesis of this compound has been successfully achieved, paving the way for future studies on its structure-activity relationships and the development of synthetic analogs.[1]

Experimental Protocols

The evaluation of this compound and its potential analogs as quorum sensing inhibitors typically involves the violacein inhibition assay using Chromobacterium violaceum as a reporter strain.

Violacein Inhibition Assay

This assay quantitatively measures the inhibition of violacein production in the presence of a test compound.

1. Bacterial Strain and Culture Conditions:

  • Chromobacterium violaceum (e.g., ATCC 12472 or a mutant strain like CV026 that is unable to produce its own signaling molecules) is used.

  • The bacteria are cultured in a suitable growth medium, such as Luria-Bertani (LB) broth.

  • Cultures are incubated at an optimal temperature, typically around 30°C, with shaking to ensure aeration.

2. Assay Setup:

  • The assay is typically performed in a 96-well microtiter plate format for high-throughput screening.

  • A sub-inhibitory concentration of the test compound (e.g., this compound) is prepared and serially diluted in the microtiter plate wells. It is crucial to use concentrations that do not inhibit bacterial growth to ensure that the observed effect is due to QS inhibition and not bactericidal or bacteriostatic activity.

  • A standardized inoculum of the C. violaceum culture is added to each well.

  • For mutant strains like CV026, an exogenous acyl-homoserine lactone (AHL) signal molecule, such as N-hexanoyl-L-homoserine lactone (C6-HSL), is added to induce violacein production.

  • Appropriate controls are included: a positive control (bacteria with AHL, without the inhibitor) and a negative control (bacteria without AHL and inhibitor).

3. Incubation and Quantification:

  • The microtiter plate is incubated for a specific period, usually 24-48 hours, at 30°C to allow for bacterial growth and pigment production.

  • After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD600).

  • To quantify violacein, the bacterial cells are lysed (e.g., using DMSO), and the absorbance of the released violacein is measured at a wavelength of 585-595 nm.

  • The percentage of violacein inhibition is calculated by comparing the absorbance of the test wells to the positive control wells, normalized for bacterial growth.

Signaling Pathway

The quorum sensing system in Chromobacterium violaceum is a well-characterized model for studying AHL-mediated gene regulation. The key components are the LuxI-family synthase, CviI, which produces the AHL signal molecule C6-HSL, and the LuxR-family transcriptional regulator, CviR.

QuorumSensingPathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C6HSL_out C6-HSL C6HSL_in C6-HSL C6HSL_out->C6HSL_in Diffusion CviI CviI Synthase CviI->C6HSL_out Synthesis & Export CviR CviR Receptor Complex CviR-C6-HSL Complex CviR->Complex C6HSL_in->CviR Binding vio_genes vioABCDE genes Complex->vio_genes Activation Violacein Violacein (Purple Pigment) vio_genes->Violacein Expression

Caption: Quorum sensing signaling pathway in Chromobacterium violaceum.

Experimental Workflow for Screening Quorum Sensing Inhibitors

The following diagram illustrates a typical workflow for the discovery and evaluation of novel quorum sensing inhibitors, a process for which this compound serves as a model compound.

QSI_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screening (Violacein Inhibition Assay) Start->PrimaryScreen MIC_Assay Minimum Inhibitory Concentration (MIC) Assay PrimaryScreen->MIC_Assay HitSelection Hit Selection (Non-toxic QSIs) MIC_Assay->HitSelection HitSelection->PrimaryScreen Inactive or Toxic SecondaryScreen Secondary Assays (e.g., Anti-biofilm, Virulence Factor Inhibition) HitSelection->SecondaryScreen Active & Non-toxic SAR_Studies Structure-Activity Relationship (SAR) Studies SecondaryScreen->SAR_Studies LeadOptimization Lead Optimization SAR_Studies->LeadOptimization

Caption: A generalized workflow for the screening and development of quorum sensing inhibitors.

Data Summary

As specific quantitative data for a series of this compound analogs is not available, the following table provides a template for how such data would be presented. Researchers can use this structure to tabulate their own results when testing this compound or novel synthetic compounds.

CompoundStructureConcentration (µM)Bacterial Growth (OD600)Violacein Production (OD590)% Inhibition of Violacein
This compound [Chemical Structure]XYZA
Analog 1 [Chemical Structure]XYZB
Analog 2 [Chemical Structure]XYZC
Control -0YZ0

Note: The chemical structures would be inserted in a publication. The values X, Y, Z, A, B, and C would be replaced with experimental data.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Aculene D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for Aculene D, it is crucial to handle this compound as a potentially hazardous substance and follow rigorous disposal protocols. The following guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, emphasizing adherence to institutional and regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment should be conducted. Given the lack of specific toxicity data for this compound, a conservative approach is necessary. When handling this compound in any form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1]
Body Protection A laboratory coat should be worn at all times.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

II. Waste Segregation and Labeling

Proper segregation and clear labeling of chemical waste are fundamental to preventing hazardous reactions and ensuring correct disposal by your institution's waste management personnel.[2]

  • Step 1: Identify the Waste Stream Determine the physical state of the this compound waste:

    • Solid Waste: Pure this compound, contaminated labware (e.g., weigh boats, spatulas).

    • Liquid Waste: this compound dissolved in a solvent.

    • Contaminated Materials: PPE, absorbent pads from spill cleanups.

  • Step 2: Segregate the Waste

    • Solid this compound Waste: Collect in a dedicated, sealed container labeled "Solid Chemical Waste."

    • This compound Solutions:

      • Non-halogenated Solvents (e.g., ethanol, methanol): Collect in a designated container for flammable liquid waste.

      • Halogenated Solvents (e.g., dichloromethane, chloroform): Must be collected in a separate, clearly marked halogenated waste container.

    • Contaminated Materials: Dispose of as solid chemical waste in a sealed bag or container.[3]

  • Step 3: Label the Waste Container All waste containers must be clearly and accurately labeled.[3] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The name of the solvent(s) and their approximate concentrations.

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

III. Disposal Procedures

The final disposal of chemical waste must be handled by a certified hazardous waste contractor, arranged through your institution's Environmental Health and Safety (EHS) office.

  • For Solid this compound and Contaminated Materials:

    • Place the waste in a compatible, sealed container.

    • Store the container in a designated and secure hazardous waste accumulation area.

    • Contact your institution's EHS office to schedule a pickup.

  • For this compound Solutions:

    • Carefully pour the solution into the appropriate, labeled hazardous waste container (non-halogenated or halogenated).

    • Ensure the container is tightly sealed to prevent leaks or evaporation. Evaporation is not an acceptable method of waste disposal.[3]

    • Store the container in a designated satellite accumulation area within the lab, away from sinks or drains.[3]

    • Arrange for pickup through your EHS office once the container is full or as per your institution's guidelines.

IV. Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by working under a fume hood or increasing air exchange.

  • Cleanup: Wearing the appropriate PPE, use an absorbent material to contain and collect the spill.

  • Disposal of Cleanup Materials: Place all contaminated absorbent materials and any other waste into a sealed container. Label the container as hazardous waste, detailing the contents, and arrange for its disposal through your EHS office.[2]

Below is a diagram illustrating the general workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_container_management Container Management cluster_disposal Final Disposal start Start: this compound Waste Generated assess 1. Conduct Hazard Assessment start->assess ppe 2. Don Appropriate PPE assess->ppe identify 3. Identify Waste Stream (Solid, Liquid, Contaminated) ppe->identify segregate 4. Segregate Waste into Designated Containers identify->segregate label_waste 5. Label Container Accurately segregate->label_waste store 6. Store in Designated Satellite Accumulation Area label_waste->store contact_ehs 7. Contact Institutional EHS Office store->contact_ehs pickup 8. Arrange for Professional Disposal contact_ehs->pickup end End: Waste Disposed Safely pickup->end

Caption: General workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Aculene D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Aculene D. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling.

This compound is a fungal metabolite and sesquiterpenoid that has been identified as a quorum sensing (QS) inhibitor.[1] It is crucial to handle this compound with care, following established laboratory safety protocols to minimize risk.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not currently available, information from related compounds, such as Aculene A and Azulene, can be used to establish preliminary PPE guidelines. The following table summarizes recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or glasses.Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a structured operational workflow is paramount for ensuring safety and preventing contamination when working with this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Ventilation: Ensure adequate ventilation to minimize inhalation exposure.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.

Handling
  • Avoid Contact: Minimize all direct contact with the compound. This includes avoiding contact with skin, eyes, and clothing.

  • Weighing: If weighing the solid compound, do so in a manner that minimizes the creation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Post-Handling
  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment. As a non-halogenated organic compound, this compound waste should be handled as follows:

  • Waste Segregation: Segregate this compound waste from other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure the outside of the container remains free of contamination.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling a chemical compound like this compound in a laboratory setting.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: General workflow for handling this compound in the laboratory.

This compound as a Quorum Sensing Inhibitor

This compound functions by inhibiting quorum sensing, a cell-to-cell communication process in bacteria that regulates gene expression based on population density. This mechanism is a promising target for the development of new antimicrobial agents.

The diagram below provides a conceptual overview of how a quorum sensing inhibitor like this compound disrupts this bacterial communication pathway.

G Conceptual Pathway of Quorum Sensing Inhibition by this compound cluster_qs Bacterial Quorum Sensing bacterium Bacterium autoinducer Autoinducer Synthesis bacterium->autoinducer receptor Receptor Binding autoinducer->receptor gene_expression Virulence Gene Expression receptor->gene_expression aculene_d This compound aculene_d->receptor Blocks Binding inhibition Inhibition

Caption: this compound inhibits quorum sensing by blocking autoinducer binding.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.